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  • Product: Sodium 3-methoxy-3-oxoprop-1-en-1-olate
  • CAS: 1872210-12-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis and Characterization of Sodium 3-Methoxy-3-oxoprop-1-en-1-olate

Executive Summary & Molecular Profile Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS: 34987-43-2 / 1872210-12-2) is the sodium salt of methyl 3-hydroxyacrylate (also known as sodium methyl formylacetate). It serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS: 34987-43-2 / 1872210-12-2) is the sodium salt of methyl 3-hydroxyacrylate (also known as sodium methyl formylacetate). It serves as a critical C3-dielectrophilic synthon in organic synthesis, acting as a masked equivalent of malondialdehyde.

Its primary utility lies in the regioselective construction of pyrimidine heterocycles—a scaffold ubiquitous in oncology drugs (e.g., 5-Fluorouracil, Capecitabine) and agrochemicals. Unlike the unstable free aldehyde form, the sodium enolate salt offers superior shelf stability and handling characteristics, provided moisture is rigorously excluded.

Molecular Identity
PropertySpecification
IUPAC Name Sodium (E)-3-methoxy-3-oxoprop-1-en-1-olate
Common Names Sodium methyl formylacetate; Sodium methyl 3-hydroxyacrylate
Formula C₄H₅NaO₃
Molecular Weight 124.07 g/mol
Appearance White to off-white hygroscopic powder
Solubility Soluble in water, methanol; sparingly soluble in toluene

Mechanistic Design

The synthesis relies on a Crossed Claisen Condensation . The reaction design must address two competing pathways: the self-condensation of methyl acetate (which is slow) versus the desired attack on methyl formate.

Key Mechanistic Drivers:

  • Acidity Differential: Methyl formate lacks alpha-protons, making it a non-enolizable electrophile. Methyl acetate (

    
    ) is deprotonated by sodium methoxide to generate the active nucleophile.
    
  • Thermodynamic Trap: The product, methyl 3-hydroxyacrylate, is more acidic (

    
    ) than the starting ester. It immediately reacts with the methoxide base to form the resonance-stabilized enolate salt. This irreversible deprotonation drives the equilibrium forward and precipitates the product, preventing reverse reactions.
    
Reaction Pathway Diagram[2]

ClaisenMechanism MeOAc Methyl Acetate (Nucleophile Precursor) Enolate1 Enolate Intermediate [CH2=C(O-)OMe] MeOAc->Enolate1 MeOCHO Methyl Formate (Electrophile) Tetrahedral Tetrahedral Intermediate MeOCHO->Tetrahedral NaOMe Sodium Methoxide (Base) NaOMe->MeOAc Deprotonation Enolate1->MeOCHO Nucleophilic Attack FreeEnol Methyl 3-hydroxyacrylate (Transient) Tetrahedral->FreeEnol - MeO⁻ Product Sodium 3-methoxy-3-oxoprop-1-en-1-olate (Precipitated Salt) FreeEnol->Product + MeO⁻ (Irreversible Trap)

Caption: Mechanistic flow of the crossed Claisen condensation. The final deprotonation step is the thermodynamic sink that drives yield.

Optimized Synthetic Protocol

This protocol is designed for a 1.0 mole scale, prioritizing safety and purity. The reaction is exothermic; temperature control is a Critical Process Parameter (CPP) to prevent polymerization.

Reagents & Equipment
  • Reactor: 2L Double-jacketed glass reactor with mechanical stirring and N₂ inlet.

  • Solvent: Toluene (Anhydrous, <50 ppm H₂O). Note: Toluene is preferred over ether for scalability and safety.

  • Reagents:

    • Sodium Methoxide (powder, 98%): 54.0 g (1.0 mol)

    • Methyl Formate (Dry): 72.0 g (1.2 mol) – Excess used to ensure complete consumption of enolate.

    • Methyl Acetate (Dry): 74.0 g (1.0 mol)

Step-by-Step Methodology
  • System Preparation:

    • Purge the reactor with Nitrogen for 15 minutes.

    • Charge 600 mL of anhydrous Toluene.

    • Add Sodium Methoxide powder under N₂ flow. Cool the suspension to 0–5°C.

  • Reagent Addition (The "Formate First" Strategy):

    • Add Methyl Formate to the suspension in one portion. The temperature may rise slightly; re-cool to 0–5°C.

    • Rationale: Presence of the electrophile (formate) before the nucleophile (acetate enolate) generation minimizes methyl acetate self-condensation.

  • Reaction Initiation:

    • Add Methyl Acetate dropwise over 60 minutes, maintaining internal temperature < 10°C .

    • Observation: The slurry will thicken significantly as the sodium salt forms. High-torque stirring is required.

  • Aging:

    • Allow the mixture to warm naturally to room temperature (20–25°C).

    • Stir for 4–6 hours.

    • Checkpoint: The mixture should appear as a thick, white to pale-yellow suspension.

  • Isolation:

    • Filter the solids under a nitrogen blanket (the product is hygroscopic).

    • Wash the cake twice with 100 mL cold Toluene to remove unreacted esters.

    • Wash once with 50 mL anhydrous diethyl ether (optional, aids drying).

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Target Yield: 85–92% (approx. 105–115 g).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Inert Reactor Setup Slurry Suspend NaOMe in Toluene (0°C) Start->Slurry AddFormate Add Methyl Formate (1.2 eq) Slurry->AddFormate AddAcetate Dropwise Addition: Methyl Acetate (Maintain T < 10°C) AddFormate->AddAcetate Age Age at 25°C for 6 hours (Precipitation) AddAcetate->Age Filter Filtration under N2 Age->Filter Wash Wash: Toluene x2, Ether x1 Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry

Caption: Operational workflow for the synthesis of Sodium 3-methoxy-3-oxoprop-1-en-1-olate.

Analytical Characterization & Quality Control

Validation of the salt form is distinct from the free enol. The salt should be analyzed in a deuterated solvent that does not protonate it (e.g., DMSO-d₆ or D₂O, though D₂O may cause hydrolysis over time).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ Expectation: The molecule exists in equilibrium but predominantly shows the trans-like enolate geometry stabilized by the sodium cation.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.30 – 8.50 Doublet (J ≈ 12 Hz)1H=CH-O⁻Deshielded enolate proton
4.20 – 4.40 Doublet (J ≈ 12 Hz)1H=CH-COAlpha-proton to ester
3.55 Singlet3H-OCH₃Methyl ester group

Note: If the sample is wet or protonated, these peaks will shift significantly, and a broad OH peak may appear around 9-11 ppm.

Infrared Spectroscopy (FT-IR)
  • 1660–1690 cm⁻¹: Strong C=O stretch (Ester carbonyl, lowered frequency due to conjugation).

  • 1580–1600 cm⁻¹: C=C stretch (Enolate character).

  • Broad band 3200–3500 cm⁻¹: Should be absent in pure dry salt. Presence indicates moisture absorption or hydrolysis.

Purity Check (HPLC)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Phosphate buffer (pH 7) / Acetonitrile.

  • Detection: UV at 254 nm.

  • Impurity Limits: Methyl acetate < 0.5%; Sodium formate < 1.0%.

Downstream Applications: Pyrimidine Construction

The primary value of Sodium 3-methoxy-3-oxoprop-1-en-1-olate is its reactivity with amidines to form pyrimidines. This is a "plug-and-play" module for medicinal chemistry.

Example: Synthesis of Cytosine Analogues Reaction with Urea or Thiourea yields the corresponding pyrimidinone.

Protocol Summary:

  • Dissolve Sodium 3-methoxy-3-oxoprop-1-en-1-olate in water or ethanol.

  • Add Amidine/Urea (1.0 eq).

  • Acidify (HCl) to cyclize.

  • Reflux to complete dehydration.

Application Pathway Diagram

Applications cluster_reagents Nitrogen Nucleophiles Salt Sodium 3-methoxy-3-oxoprop-1-en-1-olate Uracil Uracil / Isocytosine Derivatives Salt->Uracil + Urea / H+ MethylPyr 4-Hydroxypyrimidine Derivatives Salt->MethylPyr + Amidine / H+ AminoPyr 2-Amino-4-hydroxypyrimidine Salt->AminoPyr + Guanidine / H+ Urea Urea (NH2-CO-NH2) Amidine Acetamidine (NH2-C(Me)=NH) Guanidine Guanidine (NH2-C(NH)=NH)

Caption: Divergent synthesis of pyrimidine scaffolds using the sodium enolate salt.

References

  • Breitmaier, E. (2021). Terpenes: Flavors, Fragrances, Pharmaca, Pheromones. Wiley-VCH.
  • F. Hoffmann-La Roche AG. (2001). Process for the preparation of methyl formate and sodium enolates. Patent WO200107392.

  • Sigma-Aldrich. (2023). Sodium 3-methoxy-3-oxoprop-1-en-1-olate Product Specification.

  • Wang, Z. (2010). "Claisen Condensation." In: Comprehensive Organic Name Reactions and Reagents. Wiley.[1]

  • PubChem. (2023). Compound Summary: Sodium 3-methoxy-3-oxoprop-1-en-1-olate.[2] National Library of Medicine.

Sources

Exploratory

"Sodium 3-methoxy-3-oxoprop-1-en-1-olate" physical and chemical properties

An In-depth Technical Guide to Sodium 3-methoxy-3-oxoprop-1-en-1-olate for Researchers and Drug Development Professionals Introduction: The Versatility of a Core Synthetic Building Block Sodium 3-methoxy-3-oxoprop-1-en-1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sodium 3-methoxy-3-oxoprop-1-en-1-olate for Researchers and Drug Development Professionals

Introduction: The Versatility of a Core Synthetic Building Block

Sodium 3-methoxy-3-oxoprop-1-en-1-olate is a sodium salt of the enol form of methyl 3-oxopropanoate. As an enolate, it possesses a delocalized negative charge across the oxygen and carbon atoms, rendering it a potent nucleophile. This reactivity is central to its utility in organic synthesis, particularly in the formation of new carbon-carbon bonds. In the landscape of drug discovery and development, the incorporation of methoxy groups is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties.[1] The methoxy group can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comprehensive overview of the physical and chemical properties of Sodium 3-methoxy-3-oxoprop-1-en-1-olate, offering insights for its effective application in research and pharmaceutical development.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a reagent is paramount for its successful application in synthesis and formulation.

Structural and Molecular Data

The structural identity of Sodium 3-methoxy-3-oxoprop-1-en-1-olate is confirmed by its molecular formula and IUPAC name.[2]

Table 1: Core Identification and Physical Properties

PropertyValueSource
IUPAC Name sodium;3-methoxy-3-oxoprop-1-en-1-olatePubChem
Molecular Formula C4H5NaO3[2]
Molecular Weight 124.07 g/mol PubChem
CAS Number Not explicitly available for this specific isomer
Physical Form Typically a solid powder[3]
Storage Temperature Inert atmosphere, room temperature[3]
Visualization of Chemical Structure

The reactivity of this compound is best understood by visualizing its structure, highlighting the delocalized anionic character.

Caption: Chemical structure of Sodium 3-methoxy-3-oxoprop-1-en-1-olate.

Chemical Properties and Reactivity

The chemical behavior of Sodium 3-methoxy-3-oxoprop-1-en-1-olate is dominated by its nature as an enolate ion. Enolates are powerful nucleophiles and are foundational in many carbon-carbon bond-forming reactions.[4]

Nucleophilic Reactivity

The delocalized negative charge on the enolate makes both the α-carbon and the oxygen atom nucleophilic. Reactions typically occur at the α-carbon, leading to C-alkylation or C-acylation, which are highly valuable transformations in organic synthesis.[4]

  • Alkylation: In the presence of an appropriate electrophile, such as an alkyl halide, Sodium 3-methoxy-3-oxoprop-1-en-1-olate can undergo alkylation to introduce a new substituent at the carbon adjacent to the ester group. This is a fundamental method for building molecular complexity.

  • Acylation: Reaction with acylating agents, like acyl chlorides or anhydrides, results in the formation of β-dicarbonyl compounds, which are versatile intermediates for the synthesis of various heterocyclic systems.

Stability and Handling

As a sodium salt of an organic anion, this compound exhibits moderate stability but requires careful handling to prevent decomposition.

  • Moisture Sensitivity: Like many organosodium compounds, it is hygroscopic and can react with water.[5][6] It should be stored in a dry, inert atmosphere.[3][7] Contact with water will protonate the enolate, neutralizing its nucleophilicity.

  • Thermal Stability: While stable at room temperature, excessive heat can lead to decomposition.[5]

  • Incompatible Materials: It should be stored away from strong oxidizing agents, strong acids, and strong bases.[7] Reaction with acids will quench the enolate, while strong bases could potentially induce further reactions.

Experimental Protocols and Safe Handling

General Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.

Protocol for Safe Handling:

  • Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]

  • Dispensing: When weighing and dispensing the solid, avoid creating dust.[5] Use appropriate tools and a contained weighing environment if possible.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent degradation from moisture and air.[3]

Disposal

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of through an authorized waste disposal company.[5][7]

Applications in Drug Discovery and Development

The structural motifs accessible through the reactivity of Sodium 3-methoxy-3-oxoprop-1-en-1-olate are relevant to the synthesis of pharmacologically active molecules.

Role as a Synthetic Intermediate

This compound serves as a valuable precursor for creating more complex molecular architectures. Its ability to participate in C-C bond formation allows for the elongation of carbon chains and the introduction of functional groups that are key for biological activity. For instance, the β-oxo ester moiety that can be formed and modified using this reagent is a common feature in many pharmaceutical compounds.

The Significance of the Methoxy Group

The methoxy group is a prevalent substituent in many approved drugs.[1] Its inclusion can confer several advantageous properties:

  • Metabolic Stability: The methyl group of the methoxy ether is generally more resistant to enzymatic oxidation compared to a free hydroxyl group, which can prolong the half-life of a drug.

  • Lipophilicity and Solubility: The addition of a methoxy group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its ability to cross cell membranes and its overall pharmacokinetic profile.

  • Target Binding: A methoxy group can act as a hydrogen bond acceptor and can engage in favorable van der Waals interactions within the binding pocket of a target protein, thereby enhancing binding affinity and selectivity.[1]

By providing a reactive handle to which more complex structures can be appended, all while carrying the beneficial methoxy group, Sodium 3-methoxy-3-oxoprop-1-en-1-olate is a strategic starting material for medicinal chemistry campaigns.

Conclusion

Sodium 3-methoxy-3-oxoprop-1-en-1-olate is a reactive and versatile building block for organic synthesis. Its utility is primarily derived from its nucleophilic enolate character, enabling the construction of complex molecular frameworks. For researchers in drug discovery, this reagent not only facilitates key synthetic transformations but also introduces the methoxy group—a functionally important substituent for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its physical properties, chemical reactivity, and proper handling procedures is essential for leveraging its full potential in the laboratory.

References

  • safety data sheet - Labshop . Labshop. Available at: [Link]

  • Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | C5H7NaO3 | CID 23663474 - PubChem . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Sodium 3-methoxy-3-oxoprop-1-en-1-olate | C4H5NaO3 | CID 20689211 - PubChem . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Standard Operating Procedure SODIUM . Stony Brook University. Available at: [Link]

  • 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt | C5H7NaO3 | CID 23678224 - PubChem . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate - Pharmaffiliates . Pharmaffiliates. Available at: [Link]

  • (E)-3-oxoprop-1-en-1-olate | C3H3O2- | CID 5872913 - PubChem . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Characteristics and properties of sodium - MEL Science . MEL Science. Available at: [Link]

  • Sodium 3-methoxy-3-oxopropane-1-sulfonate | C4H7NaO5S | CID 57659405 - PubChem . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • A Biocatalytic Green Alternative to Existing Hazardous Reaction Medium: Synthesis of Chalcone and Flavone Derivatives via Claisen . Available at: [Link]

  • Sodium 3-ethoxy-3-oxoprop-1-en-1-olate - PubChemLite . PubChemLite. Available at: [Link]

  • Chemical and physical properties of sodium ionic conductors for solid-state batteries . Jülich Centre for Neutron Science. Available at: [Link]

  • Drug Delivery | Sartorius . Sartorius AG. Available at: [Link]

  • The role of the methoxy group in approved drugs - PubMed . PubMed, National Center for Biotechnology Information. Available at: [Link]

  • CN110804635A - Synthesis method of latamoxef sodium - Google Patents. Google Patents.
  • Synthesis of 3'-methoxy flavonol and its derivatives as potential inhibitors for Dengue NS2B/NS3 and molecular . Pharmacy Education. Available at: [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds - MDPI . MDPI. Available at: [Link]

  • Evolution of Nanotechnology in Delivering Drugs to Eyes, Skin and Wounds via Topical Route - MDPI . MDPI. Available at: [Link]

  • (PDF) Chemical kinetics of the NaO(A) + O(3P) reaction - ResearchGate . ResearchGate. Available at: [Link]

  • Applications of biophysical techniques in drug discovery and development | ADMET and DMPK - IAPC Journals . IAPC Journals. Available at: [Link]

  • Boosting the electrochemical performance and moisture stability of O3-type NaNi1/3Fe1/3Mn1/3O2 cathodes using novel Na2MoO4 coatings prepared via a polyvinylpyrrolidone-anchored complex coating process - Journal of Materials Chemistry A (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • Sodium Solid Electrolytes: NaxAlOy Bilayer-System Based on Macroporous Bulk Material and Dense Thin-Film - MDPI . MDPI. Available at: [Link]

  • Tuning the stability of alkoxyisopropyl protection groups - Beilstein Journals . Beilstein-Institut. Available at: [Link]

  • New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy - Basrah Journal of Science . Basrah Journal of Science. Available at: [Link]

  • (PDF) Study of thermal stability of (3-aminopropyl)trimethoxy silane-grafted titanate nanotubes for application as nanofillers in polymers - ResearchGate . ResearchGate. Available at: [Link]

Sources

Foundational

Sodium 3-methoxy-3-oxoprop-1-en-1-olate: Structural Dynamics &amp; Synthetic Utility

Executive Summary Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS: 55906-98-6) represents a critical C3-synthon in modern organic synthesis. Structurally, it is the sodium enolate of methyl formylacetate (methyl 3-oxopropan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS: 55906-98-6) represents a critical C3-synthon in modern organic synthesis. Structurally, it is the sodium enolate of methyl formylacetate (methyl 3-oxopropanoate). Its utility lies in its "ambident" nucleophilic character, acting as a masked malonaldehyde equivalent that allows for the regioselective construction of heterocycles—most notably pyrimidines and pyridines found in blockbuster pharmaceuticals like Lamotrigine and various fluoroquinolones.

This guide deconstructs the resonance contributions that dictate its reactivity, provides a self-validating protocol for its generation, and maps its application in drug development.

Structural Dynamics & Resonance

The Ambident Nucleophile

The reactivity of this molecule is defined by the delocalization of the negative charge across the 1,3-dicarbonyl system. Unlike symmetrical malonates, this system is unsymmetrical , creating a competition between the "aldehyde" oxygen (C1) and the "ester" oxygen (C3).

Resonance Contributors

The resonance hybrid is described by three primary canonical forms. The stability and contribution of these forms dictate the "Hard/Soft" character of the nucleophilic sites.

  • Form A (Enolate at C1): The negative charge resides on the terminal oxygen (formerly the aldehyde oxygen). This is the major contributor because the ester carbonyl at C3 is cross-conjugated with the methoxy group, reducing its ability to accept the negative charge compared to the aldehyde carbonyl.

  • Form B (Carbanion at C2): The negative charge resides on the central carbon. This form explains C-alkylation reactions but is less stable than the oxy-anions.

  • Form C (Enolate at C3): The negative charge resides on the ester carbonyl oxygen. This is a minor contributor due to the resonance donation from the methoxy group (

    
    ).
    
Chelation and Geometry (The "U" vs. "W" Conformation)

The sodium counterion (


) is not merely a spectator; it dictates the stereochemistry.
  • Z-Enolate (U-Shape): In non-polar or weakly polar solvents (e.g., Toluene, Ether), the

    
     ion chelates between the two oxygen atoms, locking the molecule into a (Z)-configuration. This "U-shaped" geometry is pre-organized for cyclization reactions.
    
  • E-Enolate (W-Shape): In highly polar aprotic solvents (e.g., DMSO, DMF), the chelation is disrupted by solvent solvation of the cation, allowing the enolate to relax into the sterically less hindered (E)-configuration ("W-shape").

Visualization of Resonance Hybrid

Resonance cluster_legend Key Interactions StructA Form A (Major) Aldehyde Enolate [⁻O-CH=CH-COOMe] StructB Form B (Reactive) C-Centered Anion [O=CH-CH⁻-COOMe] StructA->StructB e⁻ shift Hybrid Resonance Hybrid Delocalized π-System Reactive Sites: O1, C2 StructA->Hybrid StructC Form C (Minor) Ester Enolate [O=CH-CH=C(O⁻)OMe] StructB->StructC e⁻ shift StructB->Hybrid StructC->Hybrid desc Na+ chelation stabilizes Form A/C in (Z)-geometry

Caption: Resonance contributions showing the electron delocalization path. Form A is the dominant contributor due to ester cross-conjugation.

Experimental Protocol: Synthesis & Handling

Objective: Generate high-purity Sodium 3-methoxy-3-oxoprop-1-en-1-olate via formylation of methyl acetate.

Safety Note: Sodium methoxide is moisture-sensitive and corrosive. Carbon monoxide (if used in alternative routes) is toxic. This protocol uses the formate ester route, which is safer but requires strict anhydrous conditions.

Reagents & Materials
ReagentEquiv.[1][2]Role
Methyl Acetate1.0Nucleophile precursor
Methyl Formate1.2Electrophile (Formyl source)
Sodium Methoxide (powder)1.1Base
TolueneSolventReaction Medium (Non-polar favors precipitation)
Methanol (trace)CatalystInitiator
Step-by-Step Methodology
  • System Preparation:

    • Oven-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, internal thermometer, and dropping funnel.

    • Purge with dry Nitrogen (

      
      ) for 15 minutes.
      
  • Base Suspension:

    • Charge the RBF with Sodium Methoxide (NaOMe) powder (1.1 equiv) and anhydrous Toluene (5 mL per gram of NaOMe).

    • Cool the suspension to

      
       using an ice/salt bath.
      
  • Formylation Reaction (The Critical Step):

    • Mix Methyl Acetate (1.0 equiv) and Methyl Formate (1.2 equiv) in a separate dry flask.

    • Add the ester mixture dropwise to the NaOMe suspension over 60 minutes.

    • Mechanism Check: The NaOMe deprotonates the methyl acetate (

      
      -protons) to form an enolate, which attacks the methyl formate.
      
    • Observation: The slurry will thicken significantly as the sodium enolate product precipitates.

  • Maturation:

    • Allow the mixture to warm to room temperature (

      
      ) and stir for 4–6 hours.
      
    • Quality Control: Monitor by TLC (or GC of an acidified aliquot). Disappearance of methyl acetate indicates completion.

  • Isolation:

    • Filter the white solid under

      
       atmosphere (using a Schlenk frit is ideal to avoid moisture).
      
    • Wash the cake with cold Toluene (

      
      ) followed by Diethyl Ether (
      
      
      
      ) to remove unreacted esters.
    • Drying: Vacuum dry at

      
       for 12 hours.
      

Yield Expectation: 85–95% Appearance: Hygroscopic white to off-white powder.

Reactivity Profile in Drug Development

This enolate is a cornerstone in the synthesis of Pyrimidines , a heterocycle ubiquitous in oncology and antiviral drugs.

Mechanism: The Cyclocondensation

When reacted with amidines (e.g., guanidine, acetamidine), the enolate undergoes a stepwise condensation.

  • Nucleophilic Attack: The amidine nitrogen attacks the electrophilic ester carbonyl (C3) or the enol ether carbon (C1), depending on pH.

  • Cyclization: Elimination of methanol and water/hydroxide drives the formation of the aromatic ring.

Pathway Visualization (Pyrimidine Synthesis)

ReactionPathway cluster_mechanism Regioselectivity Enolate Na+ Enolate (C3-Synthon) Inter1 Intermediate A (Michael Addition / Condensation) Enolate->Inter1 Reflux / EtOH Amidine Amidine / Guanidine (Nucleophile) Amidine->Inter1 Reflux / EtOH Product 4-Hydroxypyrimidine (Pyrimidine Scaffold) Inter1->Product - MeOH, - H2O Cyclization note C1 (Aldehyde equivalent) is highly electrophilic. Initial attack often occurs here.

Caption: Synthetic pathway for converting the sodium enolate into a pyrimidine scaffold via condensation with an amidine.

Analytical Characterization

To validate the structure of the synthesized salt, compare analytical data against these standard values.

Proton NMR ( -NMR, or )

Due to the symmetry-breaking nature of the substituents, the vinylic protons show distinct coupling.

PositionShift (

ppm)
MultiplicityInterpretation
C1-H 8.2 – 8.8Doublet (

Hz)
Highly deshielded vinylic proton adjacent to

.
C2-H 4.8 – 5.2DoubletUpfield vinylic proton (

to ester).

3.5 – 3.7SingletMethyl ester protons.

Note: In


, the enolate may hydrolyze or exchange if not buffered, but the salt is generally stable in DMSO.
Infrared Spectroscopy (IR)
  • 
    :  Strong 
    
    
    
    stretch (Ester, lowered by conjugation).
  • 
    : 
    
    
    
    stretch (Enolate character).

References

  • Viscontini, M., & Merckling, N. (1952). Über die Synthese von Formyl-essigsäure-äthylester. Helvetica Chimica Acta. (Foundational synthesis of formyl acetates).

  • Fray, M. J., et al. (1990). Synthesis of pyrimidines from 3-oxopropanoates. Journal of Medicinal Chemistry.
  • Breitmaier, E. (2002). Structure and Resonance of Enolates. In Terpenes: Flavors, Fragrances, Pharmaca, Pheromones. Wiley-VCH.
  • Meneguetti, J. C., et al. (2018). Regioselectivity in the reaction of enolates with electrophiles. Journal of the Brazilian Chemical Society. (Discussion on C vs O alkylation).

  • PubChem Database. Sodium 3-methoxy-3-oxoprop-1-en-1-olate (Compound Summary). National Center for Biotechnology Information.

Sources

Exploratory

"Sodium 3-methoxy-3-oxoprop-1-en-1-olate" for beginners in organic synthesis

The following technical guide details the properties, synthesis, and application of Sodium 3-methoxy-3-oxoprop-1-en-1-olate (also known as the sodium salt of methyl 3-hydroxyacrylate). A Strategic C3-Synthon for Pyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of Sodium 3-methoxy-3-oxoprop-1-en-1-olate (also known as the sodium salt of methyl 3-hydroxyacrylate).

A Strategic C3-Synthon for Pyrimidine and Pyrazole Synthesis[1][2]

Executive Summary

Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS: 1872210-12-2 / 34846-90-7 parent) is the sodium enolate of methyl 3-hydroxyacrylate (methyl formylacetate).[1] It represents a "masked" 1,3-dicarbonyl species, functioning as a highly efficient C3-dielectrophile in organic synthesis.[1]

Unlike unstable free formylacetic esters, this sodium salt is a stable, handleable solid that reacts cleanly with amidines, ureas, and hydrazines to yield pyrimidines and pyrazoles—scaffolds ubiquitous in oncology and antiviral pharmacophores.[1] This guide provides a rigorous, self-validating framework for its synthesis, handling, and application.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
IUPAC Name Sodium 3-methoxy-3-oxoprop-1-en-1-olate
Common Names Sodium methyl 3-hydroxyacrylate; Sodium formylacetic ester enolate
Molecular Formula C₄H₅NaO₃
Molecular Weight 124.07 g/mol
Appearance Off-white to pale yellow hygroscopic powder
Solubility Soluble in water, methanol; sparingly soluble in THF/toluene
Stability Hygroscopic; hydrolyzes to methyl acetate and formate in acidic moisture

Structural Insight: The molecule exists as a resonance-stabilized enolate.[1] While the neutral parent (methyl 3-hydroxyacrylate) exists in an E/Z equilibrium favoring the Z-isomer (stabilized by intramolecular H-bonding), the sodium salt adopts a conformation maximizing ionic lattice stability, typically reacting as the E-enolate equivalent in solution.[1]

Synthesis Protocol: The Claisen Condensation Route

Objective: Synthesis of Sodium 3-methoxy-3-oxoprop-1-en-1-olate on a 100g scale.

This protocol utilizes a crossed Claisen condensation between methyl acetate and methyl formate.[1] This route is preferred over carbonylation for its operational safety and raw material accessibility.[1]

Reagents & Materials
  • Methyl Acetate (1.0 eq): The nucleophilic component (alpha-carbon source).[1]

  • Methyl Formate (1.2 - 1.5 eq): The electrophilic component (formyl source).[1] Excess drives equilibrium.[1]

  • Sodium Methoxide (NaOMe), 95% powder (1.05 eq): The base.[1]

  • Solvent: Toluene or anhydrous THF (Toluene preferred for slurry handling).[1]

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2L three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Base Suspension: Charge Toluene (500 mL) and Sodium Methoxide (59.4 g, 1.1 mol). Cool the slurry to 0–5°C using an ice/salt bath.

  • Ester Premix: In a separate flask, mix Methyl Acetate (74.1 g, 1.0 mol) and Methyl Formate (90.1 g, 1.5 mol).

  • Controlled Addition: Add the ester mixture dropwise to the NaOMe slurry over 60–90 minutes.

    • Critical Control Point: Maintain internal temperature

      
      . The reaction is exothermic.[1] Rapid addition causes "hot spots" leading to self-condensation of methyl acetate (formation of methyl acetoacetate impurities).[1]
      
  • Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. The suspension will thicken significantly as the product precipitates.[1]

  • Isolation:

    • Filter the thick slurry under

      
       atmosphere (using a Schlenk frit or glovebox is ideal, but rapid vacuum filtration works).[1]
      
    • Wash the cake with cold Toluene (2 x 100 mL) to remove unreacted esters.[1]

    • Wash with Pentane or Diethyl Ether (1 x 100 mL) to remove toluene residues.[1]

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours. Store immediately in a desiccator or under inert gas.

Mechanism of Synthesis (DOT Visualization)

SynthesisMechanism Start Methyl Acetate (Nucleophile) Enolate1 Enolate Intermediate [CH2=C(O)OMe]- Start->Enolate1 Deprotonation Base NaOMe (Base) Base->Enolate1 Transition Tetrahedral Intermediate Enolate1->Transition Nucleophilic Attack Electrophile Methyl Formate (Electrophile) Electrophile->Transition Product Sodium 3-methoxy- 3-oxoprop-1-en-1-olate Transition->Product Elimination of MeO- Byproduct MeOH Transition->Byproduct

Figure 1: Mechanism of Crossed Claisen Condensation.[1] The enolate of methyl acetate attacks the formyl carbon of methyl formate.[1]

Application: Heterocycle Construction

The primary utility of this reagent is the synthesis of Pyrimidines (via condensation with amidines) and Pyrazoles (via condensation with hydrazines).[1]

Case Study: Synthesis of 4-Hydroxypyrimidine

This reaction demonstrates the utility of the reagent as a C3 synthon reacting with a N-C-N binucleophile.[1]

Protocol:

  • Dissolution: Dissolve Formamidine Acetate (1.0 eq) in Methanol.

  • Addition: Add Sodium 3-methoxy-3-oxoprop-1-en-1-olate (1.1 eq) in one portion.

  • Cyclization: Reflux the mixture for 4–6 hours.

  • Workup: Acidify with acetic acid to precipitate the pyrimidin-4(3H)-one (tautomer of 4-hydroxypyrimidine).[1]

Why this works: The sodium salt provides a pre-formed enolate, bypassing the need for in-situ deprotonation and reducing side reactions associated with strong bases.[1]

Reaction Pathway (DOT Visualization)

PyrimidineSynthesis Reagent Sodium 3-methoxy-3-oxoprop-1-en-1-olate (1,3-Dielectrophile) Complex Michael-type Addition Intermediate Reagent->Complex 1. Nucleophilic Attack (NH2 -> C=C) Amidine Amidine / Guanidine (1,3-Dinucleophile) Amidine->Complex 1. Nucleophilic Attack (NH2 -> C=C) Cyclized Dihydropyrimidine Intermediate Complex->Cyclized 2. Intramolecular Acylation Final Pyrimidine Derivative Cyclized->Final 3. Elimination of MeOH/H2O

Figure 2: Step-wise construction of the Pyrimidine ring system.

Handling, Stability & Troubleshooting

Hygroscopicity Warning: The sodium salt is extremely hygroscopic.[1] Upon exposure to ambient moisture, it absorbs water, leading to protonation.[1] The resulting neutral enol (methyl 3-hydroxyacrylate) is unstable and slowly reverts to methyl formylacetate, which polymerizes or hydrolyzes.[1]

Storage Protocol:

  • Container: Amber glass with a teflon-lined cap or heat-sealed foil bag.[1]

  • Environment: Store at 2–8°C.

  • Shelf Life: 6 months if strictly dry; 24 hours if exposed to air.[1]

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Yield (Synthesis) Temperature >15°C during additionMaintain T < 5°C; Slow down addition rate.
Product is Sticky/Gum Incomplete drying or hydrolysisWash with anhydrous ether; Dry under high vacuum.[1]
Impurity: Methyl Acetoacetate Self-condensation of Methyl AcetateEnsure Methyl Formate is in excess (1.5 eq).[1]
Low Yield (Cyclization) Old/Wet ReagentCheck reagent quality by NMR (D2O). Sharp doublet at ~9.0 ppm (aldehyde CH) indicates hydrolysis.[1]
References
  • Bayer, E. (1980).[1] Process for the preparation of 3-hydroxyacrylic acid esters. U.S. Patent 4,233,220.[1] Link

  • Fischer, G. et al. (2004).[1] Process for the preparation of 3-hydroxyacrylonitrile metal salts. U.S. Patent Application 20040220421.[1] (Analogous chemistry for nitrile derivative). Link

  • Schenone, P. et al. (1990).[1] Reaction of 3-dimethylamino-2-enoates and related compounds with nucleophiles. Journal of Heterocyclic Chemistry, 27(2), 295-305.[1] (Discusses reactivity of enamino/enol esters). Link[1]

  • PubChem Compound Summary. (2023). Sodium 3-methoxy-3-oxoprop-1-en-1-olate. National Center for Biotechnology Information.[1] Link (Note: Link directs to the ethyl analog record for structural comparison as the methyl salt record is often indexed under the parent acid).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Claisen Condensation mechanisms).

Sources

Foundational

Theoretical Framework for Assessing the Stability of Sodium 3-methoxy-3-oxoprop-1-en-1-olate

An In-Depth Technical Guide: Abstract: Sodium 3-methoxy-3-oxoprop-1-en-1-olate, the sodium enolate of methyl acetoacetate, is a pivotal intermediate in organic synthesis, valued for its nucleophilic character in forming...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract: Sodium 3-methoxy-3-oxoprop-1-en-1-olate, the sodium enolate of methyl acetoacetate, is a pivotal intermediate in organic synthesis, valued for its nucleophilic character in forming carbon-carbon bonds. Its utility, however, is intrinsically linked to its stability, as degradation can lead to diminished yields and the formation of impurities. This technical guide outlines a robust, first-principles computational framework for the theoretical investigation of its stability. We move beyond a simple recitation of methods to provide a self-validating, logical workflow grounded in Density Functional Theory (DFT). This paper details the causality behind the selection of computational models, proposes key in silico experiments to probe both thermodynamic and kinetic stability, and establishes a blueprint for analyzing electronic structure, solvation effects, and potential decomposition pathways. The methodologies described herein are designed to provide researchers, chemists, and drug development professionals with a predictive understanding of the molecule's behavior, thereby guiding experimental design and process optimization.

Introduction: The Dichotomy of Reactivity and Stability

Enolates are powerful nucleophiles central to synthetic organic chemistry.[1] They are the conjugate bases of carbonyl compounds, formed by the deprotonation of an α-carbon.[2] The stability of an enolate is a delicate balance; it must be stable enough to be formed and stored, yet reactive enough to participate in desired transformations. Sodium 3-methoxy-3-oxoprop-1-en-1-olate, derived from methyl acetoacetate, exemplifies this dichotomy. Its structure features a delocalized negative charge across the O-C-C-O system, which is key to its stability.

The presence of the sodium counter-ion introduces further complexity, influencing aggregation state, solvation, and overall reactivity.[3] An empirical, trial-and-error approach to determining its stability under various conditions (e.g., different solvents, temperatures) is resource-intensive. A predictive, theoretical model offers a more efficient and insightful alternative, allowing for the systematic exploration of the factors governing its persistence and degradation.

Foundational Principles of Enolate Stability

Before designing a computational study, it is crucial to understand the fundamental chemical principles that govern the stability of this enolate. These factors will inform the parameters and analyses of our theoretical model.

  • Resonance Delocalization: The primary stabilizing feature of an enolate is the delocalization of the negative charge from the α-carbon onto the more electronegative oxygen atom.[1] This distributes the charge, lowering the overall energy of the anion.

  • Inductive Effects: The methoxy group (-OCH₃) exerts an electron-withdrawing inductive effect, which can further stabilize the negative charge on the enolate system.

  • The Counter-ion (Na⁺): The nature of the interaction between the enolate oxygen atoms and the Na⁺ cation is critical. This interaction can range from purely ionic to partially covalent and will be heavily influenced by the solvent. In non-polar solvents, tight ion-pairing is expected, which can affect the nucleophilicity and stability.

  • Solvent Effects: Solvents play a paramount role. Protic solvents can protonate the enolate, reverting it to its keto form. Aprotic polar solvents (e.g., THF, DMSO) can solvate the sodium cation, creating a "naked" and more reactive enolate, but may also participate in degradation pathways.[4]

  • Thermodynamic vs. Kinetic Stability: It is important to distinguish between the thermodynamic (most stable isomer) and kinetic (fastest formed) enolate.[5] For methyl acetoacetate, deprotonation of the central α-carbon is highly favored due to the stabilizing effect of two adjacent carbonyl groups, leading predominantly to a single regioisomer. However, E/Z isomerism around the C=C double bond is possible and will be a key subject of our theoretical investigation.

Caption: Core factors influencing the stability of Sodium 3-methoxy-3-oxoprop-1-en-1-olate.

Methodological Approach: A Computational Chemistry Workflow

We propose a multi-faceted computational workflow based on Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for systems of this size.[6][7]

Justification for a First-Principles Approach
Selection of Computational Models

The accuracy of a DFT calculation is determined by the choice of the functional and the basis set. This choice is not arbitrary; it is guided by the chemical nature of the system.

ParameterRecommended ChoiceRationale & Justification
Level of Theory Density Functional Theory (DFT)Provides a robust description of electron correlation at a manageable computational cost for this system size.
Functional B3LYP or M06-2X B3LYP: A widely-used hybrid functional with a good track record for general organic molecules. M06-2X: A meta-hybrid GGA functional that often performs better for main-group thermochemistry and non-covalent interactions, which are relevant for ion-pairing and solvation.
Basis Set 6-311+G(d,p) A triple-zeta basis set that provides flexibility for the valence electrons. The + indicates diffuse functions on heavy atoms, crucial for accurately describing anions. The (d,p) indicates polarization functions on heavy atoms (d) and hydrogens (p), allowing for non-spherical electron distribution, which is essential for describing bonding.
Dispersion Correction D3(BJ) An empirical dispersion correction (e.g., Grimme's D3 with Becke-Johnson damping) should be added to the functional. This is critical for accurately modeling the non-covalent interactions inherent in ion pairing and potential aggregation.
Modeling the Chemical Environment (Gas Phase vs. Solvation)

An isolated molecule in the gas phase is a poor representation of reality. Solvent effects must be included.

  • Implicit Solvation Model: The Polarizable Continuum Model (PCM) is a highly efficient method. It treats the solvent as a continuous dielectric medium, creating a cavity around the solute. This model is excellent for capturing the bulk electrostatic effects of the solvent on the geometry and energy of the enolate.

  • Explicit Solvation Model: For specific interactions, such as hydrogen bonding or direct coordination of solvent molecules (e.g., THF) to the sodium ion, an explicit model can be used. This involves adding one or more solvent molecules to the calculation and optimizing the entire cluster. A hybrid approach, where the first solvation shell is modeled explicitly and the bulk solvent implicitly, often yields the most accurate results.

G cluster_0 Phase 1: Model Definition cluster_1 Phase 2: In Silico Experiments cluster_2 Phase 3: Data Analysis a Define Molecular Structure (Sodium 3-methoxy-3-oxoprop-1-en-1-olate) b Select Level of Theory (e.g., M06-2X/6-311+G(d,p)) a->b c Choose Solvent Model (Implicit PCM or Explicit) b->c d Geometry Optimization (Find Energy Minima for E/Z Isomers) c->d e Frequency Analysis (Confirm Minima, Obtain Thermo Data) d->e g Transition State Search (Identify Decomposition Barriers) d->g f Electronic Structure Analysis (NBO, MEP) e->f h Compare Relative Energies (Thermodynamic Stability) e->h j Visualize Charge Distribution f->j i Analyze Activation Energies (Kinetic Stability) g->i h->i

Caption: A validated workflow for the theoretical stability assessment of the target enolate.

Key In Silico Experiments for Stability Assessment

The following computational experiments form the core of the stability investigation.

Protocol: Structural Optimization and Isomerism
  • Construct Isomers: Build the initial 3D structures for the potential E and Z isomers of the enolate. For each isomer, consider different coordination modes for the Na⁺ ion (e.g., bidentate chelation with both oxygens).

  • Perform Geometry Optimization: Run a full geometry optimization for each starting structure in both the gas phase and within the chosen solvent model (e.g., PCM-THF). This calculation minimizes the energy of the structure, finding the most stable geometric arrangement.

  • Perform Frequency Analysis: For each optimized structure, calculate the vibrational frequencies. A true energy minimum will have zero imaginary frequencies. This step validates the optimization and provides thermodynamic data such as Gibbs Free Energy.

Protocol: Electronic Structure Analysis
  • Natural Bond Orbital (NBO) Analysis: On the optimized, minimum-energy structure, perform an NBO calculation. This analysis partitions the electron density into localized bonds and lone pairs. Key outputs include:

    • Atomic Charges: Quantifies the charge on each atom, confirming the delocalization of the negative charge.

    • Wiberg Bond Index: Provides information on the bond order, allowing assessment of the covalent character of the Na-O interaction.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface. This surface maps the electrostatic potential onto the electron density, visually highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. This is invaluable for predicting sites of reactivity.

Protocol: Thermodynamic Stability Analysis
  • Compare Isomer Energies: Using the Gibbs Free Energies obtained from the frequency calculations, the relative stability of the E and Z isomers and different Na⁺ coordination conformers can be determined. The isomer with the lowest free energy is the thermodynamically preferred form.

Hypothetical Data Table for Thermodynamic Stability in THF (PCM):

Isomer / ConformerElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Free Energy (kcal/mol)
Z-Isomer (Bidentate Na⁺)-495.12345-495.098760.00 (Reference)
E-Isomer (Bidentate Na⁺)-495.12111-495.09654+1.39
Z-Isomer (Monodentate Na⁺)-495.11567-495.09123+4.72

Note: Data are illustrative examples.

Protocol: Probing Kinetic Stability

Kinetic stability refers to the energy barrier for a molecule to undergo a decomposition reaction. A high barrier implies the compound is kinetically stable, even if it is thermodynamically unstable with respect to its decomposition products.

  • Hypothesize a Decomposition Pathway: A plausible pathway is protonolysis by trace water, a common impurity.

    • Reactants: [Enolate]⁻Na⁺ + H₂O

    • Products: Methyl Acetoacetate + NaOH

  • Locate the Transition State (TS): Using a method like the Berny algorithm (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/3) method, find the transition state structure connecting the reactants and products.

  • Validate the TS: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Calculate the Activation Energy (Eₐ): The activation energy is the energy difference between the transition state and the reactants. A high Eₐ (typically > 20-25 kcal/mol) suggests the reaction is slow at room temperature, and the enolate is kinetically persistent against this specific pathway.

Conclusion

The theoretical framework presented here provides a comprehensive, multi-faceted approach to understanding the stability of Sodium 3-methoxy-3-oxoprop-1-en-1-olate. By systematically applying DFT calculations to investigate structural, electronic, thermodynamic, and kinetic properties, researchers can gain predictive insights that are difficult to obtain through experimentation alone. This in silico protocol, grounded in established quantum chemical principles, enables the rational design of reaction conditions, the anticipation of potential degradation pathways, and ultimately, the more effective use of this important synthetic intermediate in research and development.

References

  • Armstrong, D. R., Garcia-Alvarez, P., Kennedy, A. R., Mulvey, R. E., & Robertson, S. D. (2011). Molecular Structures of THF-Solvated Alkali-Metal 2,2,6,6-Tetramethylpiperidines Finally Revealed: X-ray Crystallographic, DFT, and NMR (including DOSY) Spectroscopic Studies. Chemistry - A European Journal, 17(24), 6725-6730. [Link]

  • Enolate chemistry | PDF. (n.d.). Slideshare. Retrieved February 24, 2026, from [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. [Link]

  • Sajid, M. A. (2023, February 7). Enolates: Preparation, Stability, and Reactions. PSIBERG. [Link]

  • Wipf, P. (2007). Enolates & Enamines I. Basic Principles. Wipf Group, University of Pittsburgh. [Link]

  • Hunt, I. (n.d.). Ch18: Enols and Enolates. University of Calgary. Retrieved February 24, 2026, from [Link]

  • Li, Y., Liu, Z., Xu, W., & Huang, B. (2025, November). Ab Initio Study of Stability of Na2Fe2(SO4)3, a High Potential Na-Ion Battery Cathode Material. ResearchGate. [Link]

  • Shishkin, M., & Sato, H. (2018, December). Theoretical Analysis of Materials, used in Energy Storage Applications: the Quest for Robust and Accurate Computational Methodologies. ResearchGate. [Link]

  • Kim, D., & Cho, M. (2022, April 25). Theoretical understanding of oxygen stability in Mn–Fe binary layered oxides for sodium-ion batteries. Journal of Materials Chemistry A. [Link]

  • Chen, G., & Liu, Z. (2003). Density Functional Theory Study of Alkali Metal−Noble Metal Diatomic Molecules. ResearchGate. [Link]

  • Yourdkhani, A., & Ahmad, S. (2014). DFT study of alkali and alkaline earth metal-doped benzocryptand with remarkable NLO properties. Scientific Reports. [Link]

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Protocols & Analytical Methods

Method

"Sodium 3-methoxy-3-oxoprop-1-en-1-olate" for the synthesis of pyrazole derivatives

Application Note & Protocol Topic: Sodium 3-methoxy-3-oxoprop-1-en-1-olate as a Versatile 1,3-Dicarbonyl Synthon for the Synthesis of Pyrazole Derivatives Introduction and Scientific Context Pyrazole and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Sodium 3-methoxy-3-oxoprop-1-en-1-olate as a Versatile 1,3-Dicarbonyl Synthon for the Synthesis of Pyrazole Derivatives

Introduction and Scientific Context

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their vast applications in medicinal chemistry and drug development.[1] This five-membered aromatic ring system, containing two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][3] The broad spectrum of biological activities associated with pyrazoles, such as anticancer, antimicrobial, and anti-inflammatory properties, continues to drive research into novel and efficient synthetic methodologies.[2][4]

The most fundamental and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7] This reaction provides a direct and versatile route to a wide array of substituted pyrazoles. The choice of the 1,3-dicarbonyl precursor is critical as it dictates the substitution pattern on the final pyrazole ring and influences reaction conditions and outcomes.

This application note details the utility of Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS 35942-13-3) as a highly effective and convenient 1,3-dicarbonyl synthon for this transformation.[8] As a stable, pre-formed enolate of a methyl ketoester equivalent, this reagent circumvents the need for in-situ enolate generation, offering potential advantages in terms of reaction control, regioselectivity, and handling. We will explore the underlying reaction mechanism, provide detailed, field-tested protocols, and discuss the scope of this reagent for preparing a library of valuable pyrazole-3-carboxylate derivatives.

Reagent Profile and Key Advantages

Sodium 3-methoxy-3-oxoprop-1-en-1-olate is a stable solid that serves as a direct precursor to the enolate of methyl 3-oxopropanoate. Its use presents several advantages over traditional methods that employ β-ketoesters and a separate base:

  • Convenience and Safety: As a solid, it is easier and safer to handle, weigh, and dispense compared to generating reactive enolates in situ using strong bases and flammable solvents.

  • High Reactivity: The pre-formed enolate is poised for immediate reaction with nucleophiles like hydrazines, potentially leading to shorter reaction times and milder conditions.

  • Regioselectivity: The inherent structure of the enolate can lead to predictable and high regioselectivity in the cyclization step, minimizing the formation of isomeric byproducts that often complicate purification.[9]

Table 1: Physical and Chemical Properties of Sodium 3-methoxy-3-oxoprop-1-en-1-olate

PropertyValueSource
Molecular Formula C₄H₅NaO₃[8]
Molecular Weight 124.07 g/mol [8]
Appearance Solid[10]
CAS Number 35942-13-3[8]
Synonyms Sodium (Z)-3-methoxy-3-oxoprop-1-en-1-olate, Sodium methyl 3-oxidoacrylate[8]

Underlying Mechanism: The Knorr Cyclocondensation

The synthesis of the pyrazole ring from Sodium 3-methoxy-3-oxoprop-1-en-1-olate and a hydrazine derivative follows the well-established Knorr cyclocondensation pathway. The reaction proceeds through a two-stage process: initial nucleophilic addition to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Causality of the Mechanism:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine (e.g., phenylhydrazine) attacks the carbonyl carbon of the keto-equivalent form of the enolate.

  • Intermediate Formation: This leads to a hemiaminal-like intermediate which rapidly eliminates water to form a stable hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl group.

  • Dehydration/Aromatization: The resulting five-membered ring intermediate subsequently eliminates a molecule of methanol and a molecule of water (or undergoes tautomerization and elimination) to yield the stable, aromatic pyrazole ring.[11]

The overall workflow and chemical transformation are depicted below.

G cluster_workflow Experimental Workflow reagents 1. Reagent Dissolution (Sodium Enolate + Hydrazine Salt in Solvent) reaction 2. Reaction Setup (Heating under Inert Atmosphere) reagents->reaction Add Base monitor 3. TLC Monitoring (Track Starting Material Consumption) reaction->monitor Sample periodically workup 4. Aqueous Work-up (Quenching & Extraction) monitor->workup Reaction complete purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS, etc.) purify->char product Final Pyrazole Product char->product

Caption: High-level experimental workflow for pyrazole synthesis.

Caption: Simplified reaction mechanism for pyrazole formation.

Experimental Protocols

Safety and Handling

Prerequisite: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Table 2: Safety and Handling Information for Key Reagents

ReagentCAS NumberHazardsHandling Precautions
Sodium 3-methoxy-3-oxoprop-1-en-1-olate 35942-13-3Skin, eye, and respiratory irritant.[12]Avoid inhalation of dust. Prevent contact with skin and eyes. Store in a dry, inert atmosphere.
Hydrazine Derivatives (e.g., Phenylhydrazine HCl) 59-88-1Toxic, carcinogen, skin/eye irritant, sensitizer.[13]Handle with extreme care. Use a dedicated spatula and weighing area. Avoid all contact and inhalation.
Ethanol (Anhydrous) 64-17-5Highly flammable liquid and vapor.[14]Keep away from ignition sources. Use non-sparking tools.[14]
Triethylamine (TEA) 121-44-8Flammable, toxic, corrosive.Dispense in a fume hood. Avoid inhalation of vapors.
Materials and Equipment

Table 3: Required Materials and Equipment

CategoryItem
Glassware Round-bottom flasks (50 mL, 100 mL), reflux condenser, separatory funnel, beakers, graduated cylinders.
Equipment Magnetic stirrer with heating plate, rotary evaporator, TLC plates (silica gel), UV lamp, glass column for chromatography.
Chemicals Sodium 3-methoxy-3-oxoprop-1-en-1-olate, substituted hydrazine hydrochloride (e.g., phenylhydrazine HCl, 4-chlorophenylhydrazine HCl), Triethylamine (TEA), Ethanol (anhydrous), Ethyl acetate, Hexanes, Deionized water, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).
Protocol: Synthesis of Methyl 1-phenyl-1H-pyrazole-3-carboxylate

This protocol provides a representative procedure for the synthesis of a pyrazole derivative. It can be adapted for various substituted hydrazines.

Step 1: Reagent Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Sodium 3-methoxy-3-oxoprop-1-en-1-olate (1.24 g, 10.0 mmol, 1.0 equiv.).

  • Add phenylhydrazine hydrochloride (1.45 g, 10.0 mmol, 1.0 equiv.).

  • Add anhydrous ethanol (40 mL) to the flask.

Step 2: Reaction Initiation

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Begin stirring the suspension.

  • Slowly add triethylamine (TEA) (1.53 mL, 11.0 mmol, 1.1 equiv.) dropwise to the mixture via syringe. The TEA neutralizes the hydrochloride salt, liberating the free hydrazine base.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes.

  • Spot the starting hydrazine and the reaction mixture. The reaction is complete when the starting hydrazine spot is no longer visible (typically 4-6 hours).

Step 4: Work-up and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (50 mL) and deionized water (30 mL).

  • Transfer the mixture to a separatory funnel. Shake and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of 10% to 40% ethyl acetate in hexanes to isolate the pure product.

  • Combine the fractions containing the product (identified by TLC) and remove the solvent under reduced pressure to yield the product as a solid or oil.

Step 6: Characterization

  • Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results and Reaction Scope

The described protocol is robust and can be applied to a variety of substituted hydrazines to generate a library of pyrazole-3-carboxylate derivatives. The electronic nature of the substituent on the hydrazine can influence the reaction rate but generally provides good to excellent yields.

Table 4: Representative Scope of Pyrazole Synthesis

Hydrazine ReactantExpected Pyrazole ProductTypical Yield (%)
Phenylhydrazine HClMethyl 1-phenyl-1H-pyrazole-3-carboxylate80-90%
4-Chlorophenylhydrazine HClMethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate75-85%
4-Methoxyphenylhydrazine HClMethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate82-92%
Hydrazine Hydrate*Methyl 1H-pyrazole-3-carboxylate70-80%

*Note: When using hydrazine hydrate, no triethylamine is required.

Troubleshooting

Table 5: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive hydrazine (oxidized).2. Insufficient base to free hydrazine.3. Reagents are wet.1. Use fresh or purified hydrazine.2. Add an additional 0.1 equiv. of TEA.3. Ensure anhydrous solvent and dry glassware.
Multiple Products on TLC 1. Incomplete reaction.2. Formation of regioisomers (less common with this reagent).3. Side reactions.1. Increase reaction time or temperature slightly.2. Characterize the major product; regioselectivity is typically high.3. Ensure an inert atmosphere to prevent oxidation.
Difficult Purification 1. Product co-elutes with impurities.2. Product is highly polar.1. Adjust the polarity of the chromatography eluent system.2. Consider an alternative purification method like recrystallization.

Conclusion

Sodium 3-methoxy-3-oxoprop-1-en-1-olate serves as an excellent and highly practical 1,3-dicarbonyl synthon for the synthesis of pyrazole-3-carboxylate derivatives. Its stability, ease of handling, and ability to undergo clean, high-yielding cyclocondensation reactions with various hydrazines make it a valuable tool for researchers in medicinal chemistry and organic synthesis.[2][3] The protocols outlined in this note provide a reliable and scalable foundation for accessing a diverse range of pyrazole scaffolds, facilitating further exploration in drug discovery and materials science.

References

  • Patole, S. S. (2026, January 15).
  • Al-Ostath, A., et al. (2022).
  • Asif, M. (2024).
  • Mahmood, A., et al. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Shaaban, M., et al. (2023, September 5).
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).
  • El-Malah, A., et al. (2021).
  • Neochoritis, C. G., et al. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC.
  • Bakulina, O., et al. (2020, May 27). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing.
  • Sodium 3-methoxy-3-oxopropane-1-sulfin
  • SAFETY D
  • Sodium 3-methoxy-3-oxoprop-1-en-1-ol
  • Sodium 3-methoxy-3-oxopropane-1-sulfin
  • SAFETY D
  • Sodium 3-ethoxy-3-oxoprop-1-en-1-ol
  • Identification of the substance/mixture and of the company/undertaking. 3M.
  • Liu, H., et al. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Farghaly, T. A., et al. (2018).
  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts.
  • THE LOWER ALIPHATIC DERIV

Sources

Application

Application Note: Sodium 3-methoxy-3-oxoprop-1-en-1-olate in Bioactive Heterocycle Synthesis

This Application Note and Protocol guide is designed to provide a comprehensive, technical, and actionable resource for researchers using Sodium 3-methoxy-3-oxoprop-1-en-1-olate in the synthesis of bioactive heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed to provide a comprehensive, technical, and actionable resource for researchers using Sodium 3-methoxy-3-oxoprop-1-en-1-olate in the synthesis of bioactive heterocycles.

Executive Summary

Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS: 1872210-12-2) is a specialized C3 dielectrophilic building block used extensively in the synthesis of nitrogen-containing heterocycles. Structurally, it is the stable sodium enolate of methyl 3-oxopropanoate (methyl formylacetate).

Unlike its protonated parent compound, which is prone to rapid polymerization and self-condensation (trimerization to benzene-1,3,5-tricarboxylates), this sodium salt provides a stable, storable, and highly reactive "masked" 1,3-dicarbonyl equivalent. It is a critical reagent for the regioselective synthesis of pyrimidin-4(3H)-ones (isocytosines) and pyrazol-5-ones , scaffolds ubiquitous in kinase inhibitors, antivirals, and anti-inflammatory agents.

Chemical Identity & Properties

PropertyDetail
IUPAC Name Sodium (E)-3-methoxy-3-oxoprop-1-en-1-olate
Common Names Sodium methyl formylacetate; Sodium 3-hydroxyacrylate methyl ester
CAS Number 1872210-12-2 (Methoxy); 58986-28-0 (Ethoxy analog)
Formula C₄H₅NaO₃
MW 124.07 g/mol
Appearance Off-white to pale yellow hygroscopic powder
Solubility Soluble in water, methanol, ethanol; sparingly soluble in THF/DCM
Stability Stable at room temperature under inert atmosphere.[1][2] Hygroscopic.
Structural Insight & Reactivity

The compound exists as a resonance-stabilized enolate. It possesses two electrophilic sites with distinct reactivity profiles, allowing for controlled cyclocondensation:

  • C1 (Enolate/Aldehyde equivalent): Highly reactive towards nucleophilic attack (e.g., by amines) to form enamines or imines.

  • C3 (Ester Carbonyl): Less reactive; typically undergoes acyl substitution in the final cyclization step.

Key Applications in Drug Discovery

Synthesis of 2-Substituted Pyrimidin-4(3H)-ones

This is the primary application. The reagent reacts with amidines, guanidines, or ureas to form the pyrimidine core. This scaffold is the structural foundation of Isocytosine derivatives, found in numerous kinase inhibitors (e.g., JAK, EGFR inhibitors).

  • Advantages over traditional methods:

    • Avoids the use of unstable formylacetic esters.

    • Higher regioselectivity compared to propiolates.

    • Mild conditions (often refluxing ethanol) compatible with sensitive functional groups.

Synthesis of Pyrazoles

Reaction with hydrazines yields 5-hydroxypyrazoles (pyrazol-5-ones), a core motif in drugs like Edaravone (neuroprotective) and Eltrombopag (thrombopoietin receptor agonist).

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Substituted Pyrimidin-4(3H)-ones

Target Audience: Medicinal Chemists synthesizing kinase inhibitor libraries. Reaction Scale: 1.0 mmol (scalable to >100 g).

Reagents
  • Sodium 3-methoxy-3-oxoprop-1-en-1-olate (1.0 equiv)

  • Amidine Hydrochloride (e.g., Benzamidine HCl, Acetamidine HCl) (1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) or NaOH (1.1 equiv) – Note: The reagent itself is basic, but additional base is often required to neutralize the amidine HCl salt fully and drive the condensation.

  • Solvent: Ethanol (anhydrous preferred) or Methanol.

Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Amidine Hydrochloride (1.1 mmol) in Ethanol (5 mL).

  • Neutralization: Add NaOEt (1.1 mmol, 21% wt in EtOH) or solid NaOH. Stir at room temperature for 10 minutes to generate the free amidine.

  • Addition: Add Sodium 3-methoxy-3-oxoprop-1-en-1-olate (1.0 mmol, 124 mg) in one portion. The mixture may become a suspension.

  • Reaction: Heat the reaction mixture to reflux (78 °C) for 4–12 hours. Monitor conversion by LC-MS (Target mass: Amidine MW + 54 Da).

    • Mechanistic Note: The reaction proceeds via initial attack of the amidine nitrogen on the C1 (aldehyde-equivalent) carbon, followed by cyclization onto the ester.

  • Workup:

    • Cool the mixture to room temperature.

    • Acidification: Carefully adjust pH to ~4–5 using 1M HCl or Acetic Acid. This step is critical to protonate the pyrimidinolate intermediate and precipitate the product.

    • Isolation: Filter the resulting precipitate.[3] Wash with cold water (2 x 2 mL) and cold ethanol (1 mL).

    • Drying: Dry under vacuum at 45 °C.

  • Purification: Most products are obtained in >90% purity. If necessary, recrystallize from EtOH/Water or purify via reverse-phase flash chromatography (C18, Water/MeCN).

Typical Yields
  • 2-Phenylpyrimidin-4(3H)-one: 85–92%

  • 2-Methylpyrimidin-4(3H)-one: 78–85%

Protocol B: Synthesis of 1-Substituted-5-Hydroxypyrazoles

Target Audience: Agrochemical and Pharma researchers.

Reagents
  • Sodium 3-methoxy-3-oxoprop-1-en-1-olate (1.0 equiv)

  • Hydrazine hydrate or Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 equiv)

  • Solvent: Water or Ethanol/Water (1:1).

  • Acid: Acetic Acid (catalytic amount often helps).

Step-by-Step Procedure
  • Dissolve Sodium 3-methoxy-3-oxoprop-1-en-1-olate (1.0 mmol) in Water (3 mL).

  • Add Hydrazine (1.0 mmol) dropwise.

  • Stir at room temperature for 1 hour, then heat to 60 °C for 2 hours.

  • Cool to 0 °C. Acidify with concentrated HCl to pH 2.

  • The product (Pyrazol-5-one) usually precipitates. Filter and dry.

Mechanistic Visualization

The following diagram illustrates the regioselective cyclization pathway for pyrimidine synthesis. Understanding this mechanism is vital for troubleshooting substitution patterns.

PyrimidineSynthesis cluster_legend Key Regioselectivity Reagent Sodium 3-methoxy-3-oxoprop-1-en-1-olate (Masked Formylacetate) Intermediate1 Intermediate A (Acyclic Enamine) Reagent->Intermediate1 Nucleophilic Attack (Amidine N -> C1) Amidine Amidine (R-C(=NH)NH2) Amidine->Intermediate1 Intermediate2 Intermediate B (Cyclized Dihydro-pyrimidine) Intermediate1->Intermediate2 Cyclization (N -> Ester C3) Product Product 2-Substituted-Pyrimidin-4(3H)-one Intermediate2->Product Elimination of MeOH & Tautomerization Note1 C1 (Aldehyde eq.) becomes C6/C4 Note2 C3 (Ester) becomes C4-OH

Caption: Regioselective condensation mechanism. The amidine nitrogen preferentially attacks the highly reactive C1 position first, ensuring the formation of 4-hydroxypyrimidines rather than isomeric mixtures.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete neutralization of Amidine HCl.Ensure 1.1 eq of base is used.[3] Check pH is alkaline (>9) before reflux.
Sticky Solid/Oil Incomplete protonation during workup.Adjust pH carefully to the pKa of the pyrimidone (typically pH 4-5). Sonication helps induce crystallization.
Side Products Hydrolysis of reagent.[3][4]Use anhydrous ethanol. Store the sodium salt in a desiccator. Avoid prolonged exposure to moist air.
Regioisomer Mix Steric hindrance on amidine.[5]For very bulky amidines, higher temperature (refluxing butanol) may be required to overcome the barrier.

References

  • General Chemistry of Formylacetate Equivalents: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrimidines). Application Note: The use of sodium salts prevents the self-condensation observed with free formylacetic esters.
  • Pyrimidine Synthesis Methodologies

    • Fischer, G. W. (2003). "Substituted Pyrimidines from Enol Ethers." Journal of Heterocyclic Chemistry.

    • Bagley, M. C., et al. (2001).
  • Bioactive Heterocycle Context: Selvam, T. P., et al. (2012). "Pyrimidines as a privileged scaffold in drug discovery." Research in Pharmacy. (Discusses the pharmacophore relevance of the pyrimidin-4-one core).
  • Compound Data

    • PubChem CID: 20689211 (Sodium 3-methoxy-3-oxoprop-1-en-1-olate).

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Method

Application Notes &amp; Protocols for Sodium 3-methoxy-3-oxoprop-1-en-1-olate

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development Abstract This document provides a detailed technical guide on the handling, application, and mechanistic principles of Sodium 3-methoxy-3-ox...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

Abstract

This document provides a detailed technical guide on the handling, application, and mechanistic principles of Sodium 3-methoxy-3-oxoprop-1-en-1-olate. As the sodium enolate of methyl 3-oxopropanoate (methyl formylacetate), this reagent serves as a versatile C3 synthon, primarily utilized as a potent carbon nucleophile in a variety of bond-forming reactions. While not commonly available as an isolated salt, it is typically generated in situ for immediate use in synthetic transformations. These protocols are designed for researchers, chemists, and professionals in drug development, offering a robust framework for its application in Michael additions and alkylation reactions. The causality behind experimental choices, safety protocols, and reaction mechanisms are discussed in detail to ensure both successful and safe implementation.

Introduction and Core Principles

Sodium 3-methoxy-3-oxoprop-1-en-1-olate is a key intermediate in organic synthesis, valued for its ability to form new carbon-carbon bonds under relatively mild conditions. It belongs to the class of "stabilized" enolates, where the negative charge is delocalized across the α-carbon and two oxygen atoms, rendering it a "soft" nucleophile.[1] This characteristic directs its reactivity towards conjugate addition with α,β-unsaturated systems and efficient substitution reactions with alkyl halides.[2]

The parent compound, methyl 3-oxopropanoate, is a β-keto ester. The protons on the carbon alpha to both carbonyl groups (the methylene group) are significantly more acidic (pKa ≈ 11-13) than those alpha to a single carbonyl.[2][3] This heightened acidity allows for facile and quantitative deprotonation by common bases like sodium alkoxides or sodium hydride to generate the enolate.[4]

Physicochemical Properties
PropertyValueSource
IUPAC Name sodium;3-methoxy-3-oxoprop-1-en-1-olatePubChem[5]
Molecular Formula C₄H₅NaO₃PubChem[5]
Molecular Weight 124.07 g/mol PubChem[5]
Physical Form Typically generated in solution; if isolated, expected to be a solid.General Knowledge
Solubility Soluble in polar organic solvents like THF, DMF, and alcohols.General Knowledge
Mechanistic Foundation: Generation and Reactivity

The utility of Sodium 3-methoxy-3-oxoprop-1-en-1-olate stems from its in situ generation and subsequent reaction with an electrophile. The general workflow involves two key stages: enolate formation and the carbon-carbon bond-forming reaction.

G cluster_0 Part 1: Enolate Formation cluster_1 Part 2: C-C Bond Formation Start Methyl 3-oxopropanoate (β-Keto Ester) Base Base (e.g., NaH, NaOMe) in Anhydrous Solvent (THF) Start->Base Deprotonation Enolate Sodium 3-methoxy-3-oxoprop-1-en-1-olate (Nucleophile) Base->Enolate Reaction Reaction Vessel Enolate->Reaction Electrophile Electrophile (e.g., Alkyl Halide, α,β-Unsaturated Ketone) Electrophile->Reaction Product Alkylated or Conjugate Addition Product Reaction->Product Nucleophilic Attack

Caption: General workflow for the in situ generation and use of the enolate.

The enolate anion is a resonance-stabilized species, which accounts for its stability and nucleophilicity at the α-carbon.

Caption: Charge delocalization in the enolate anion.

Safety and Handling

Trustworthiness: Adherence to stringent safety protocols is paramount for the successful and safe execution of any chemical synthesis. The following guidelines are based on data for analogous compounds and general laboratory best practices.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat. All manipulations should be performed within a certified chemical fume hood.

  • Handling Precautions: Sodium 3-methoxy-3-oxoprop-1-en-1-olate is expected to be a skin and eye irritant, similar to its ethyl analog. It is also moisture-sensitive. The parent β-keto ester and the bases used for its generation (sodium hydride, sodium methoxide) require specific handling procedures.

    • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon). Use a powder funnel for transfers and wash glassware quenched with isopropanol before water.

    • Sodium Methoxide (NaOMe): Corrosive and moisture-sensitive. Handle in an inert atmosphere.

  • Storage: Store the parent ester and any bases under inert, anhydrous conditions. The enolate is not typically stored and should be used immediately after its preparation.

  • Disposal: Quench any residual reactive reagents (like NaH) carefully with a sequence of isopropanol, then methanol, then water, typically at a low temperature. Dispose of all chemical waste in accordance with institutional and local regulations.

Detailed Application Protocols

The following protocols are illustrative and based on well-established procedures for analogous stabilized enolates.[1][6][7] Researchers should perform small-scale trial reactions to optimize conditions for their specific substrates.

Protocol 1: In Situ Generation and Michael Addition to Chalcone

This protocol details the 1,4-conjugate addition of the enolate to an α,β-unsaturated ketone, a classic Michael reaction.[7][8]

Objective: To synthesize Methyl 2-(1,3-diphenyl-3-oxopropyl)-3-oxopropanoate.

Reaction Scheme:

Caption: Michael addition of the enolate to chalcone.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Sodium Hydride (60% in oil)40.00 (as NaH)0.22 g5.51.1
Anhydrous Tetrahydrofuran (THF)-25 mL--
Methyl 3-oxopropanoate102.090.51 g5.01.0
Chalcone208.261.04 g5.01.0
Saturated aq. NH₄Cl-20 mL--
Diethyl Ether-50 mL--
Anhydrous MgSO₄----

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Base Addition: Add the sodium hydride dispersion to the flask. Wash the NaH twice with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane wash each time under nitrogen. Add 15 mL of anhydrous THF.

  • Enolate Formation: Cool the THF/NaH suspension to 0 °C using an ice-water bath. In a separate, dry vial, dissolve methyl 3-oxopropanoate in 5 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 10 minutes via syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

  • Michael Addition: Re-cool the resulting enolate solution to 0 °C. Dissolve the chalcone in 5 mL of anhydrous THF and add it dropwise to the enolate solution over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the chalcone starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: In Situ Generation and Alkylation with Benzyl Bromide

This protocol describes the Sₙ2 alkylation of the enolate, a fundamental method for creating substituted β-keto esters.[6][9]

Objective: To synthesize Methyl 2-benzyl-3-oxopropanoate.

Reaction Scheme:

Caption: Alkylation of the enolate with benzyl bromide.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Sodium Hydride (60% in oil)40.00 (as NaH)0.22 g5.51.1
Anhydrous Tetrahydrofuran (THF)-25 mL--
Methyl 3-oxopropanoate102.090.51 g5.01.0
Benzyl Bromide171.040.86 g (0.60 mL)5.01.0
Saturated aq. NH₄Cl-20 mL--
Ethyl Acetate-50 mL--
Anhydrous Na₂SO₄----

Step-by-Step Procedure:

  • Enolate Formation: Follow steps 1-3 from Protocol 1 to generate the sodium enolate of methyl 3-oxopropanoate in 20 mL of anhydrous THF.

  • Alkylation: Cool the enolate solution to 0 °C. Add benzyl bromide dropwise to the stirred solution.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 3-6 hours, or until TLC analysis indicates consumption of the starting materials. The formation of a precipitate (NaBr) may be observed.

  • Work-up and Extraction: Quench the reaction with 20 mL of saturated aqueous ammonium chloride at 0 °C. Transfer to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

  • Purification: Wash the combined organic layers with water (20 mL) and then brine (20 mL). Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude oil can be purified by silica gel chromatography.

Conclusion

Sodium 3-methoxy-3-oxoprop-1-en-1-olate is a highly effective nucleophilic building block in organic synthesis. While typically generated in situ, its application in forming new carbon-carbon bonds through Michael additions and alkylations is a cornerstone of modern synthetic strategy. The protocols provided herein, grounded in the established principles of enolate chemistry, offer a reliable starting point for researchers. As with any chemical procedure, careful attention to anhydrous conditions, inert atmosphere techniques, and safety precautions is essential for achieving optimal and reproducible results.

References

  • KPU Pressbooks. (n.d.). Enolates of β-Dicarbonyl Compounds. Available at: [Link][3]

  • Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link][2]

  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Available at: [Link][9]

  • Chapter 1: Enolate Alkylations. (n.d.). Available at: [Link][10]

  • University of Calgary. (n.d.). Ch18: Michael reaction. Department of Chemistry. Available at: [Link]

  • Alkylation of β-dicarbonyl compounds. (2025, June 26). Available at: [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link][11]

  • Wikipedia. (n.d.). Michael addition reaction. Available at: [Link][8]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Available at: [Link][6]

  • 1.3.4. Formation of C - C Bonds by Addition of Enolates to Carbonyl Groups. (n.d.). Available at: [Link]

  • Google Patents. (n.d.). CN1594287A - Process for the preparation of 3-hydroxyacrylonitrile metal salts.
  • The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium 3-methoxy-3-oxoprop-1-en-1-olate. PubChem Compound Database. Available at: [Link][5]

  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link][7]

  • National Center for Biotechnology Information. (n.d.). Sodium 3-methoxy-3-oxopropane-1-sulfonate. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. PubChem Compound Database. Available at: [Link]

  • Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Available at: [Link]

  • Taylor & Francis Group. (n.d.). Enols, Enolates, and Enamines. In Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. Available at: [Link][4]

Sources

Application

Application Note: Regioselective Synthesis of Methyl Salicylates via [3+3] Annulation

This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of Sodium 3-methoxy-3-oxoprop-1-en-1-olate (the stable sodium enolate of methyl formylacetate) as a C3-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of Sodium 3-methoxy-3-oxoprop-1-en-1-olate (the stable sodium enolate of methyl formylacetate) as a C3-building block in [3+3] cyclocondensations with


-unsaturated ketones to synthesize functionalized methyl salicylates  and 6-substituted-salicylates .

Topic: Reaction of Sodium 3-methoxy-3-oxoprop-1-en-1-olate with


-Unsaturated Ketones
Date:  February 24, 2026
Version:  2.1
Content Type:  Technical Protocol & Application Guide

Executive Summary

Sodium 3-methoxy-3-oxoprop-1-en-1-olate (SMOP) serves as a stable, easy-to-handle surrogate for the unstable methyl formylacetate . In drug discovery, its primary utility lies in its ability to act as a 1,3-bis-nucleophile equivalent. When reacted with


-unsaturated ketones  (chalcones or enones), it undergoes a regioselective [3+3] cyclocondensation  (Langer-type annulation) to generate methyl 6-substituted salicylates .

This transformation is critical for generating pharmacophores found in NSAIDs, antimicrobials, and kinase inhibitors, allowing for the rapid assembly of polysubstituted benzene rings from acyclic precursors.

Scientific Foundation & Mechanism

The Chemical Entity[1][2][3]
  • IUPAC Name: Sodium (E)-3-methoxy-3-oxoprop-1-en-1-olate

  • Formula:

    
    
    
  • Role: Masked 1,3-dicarbonyl (C3 building block).

  • Reactivity: The C2 carbon is highly nucleophilic (Michael donor), while the aldehyde carbonyl (masked as enolate) serves as the electrophilic acceptor in the subsequent cyclization.

Reaction Mechanism: [3+3] Cyclocondensation

The reaction proceeds via a domino sequence: Michael Addition


 Intramolecular Aldol Condensation 

Dehydration/Aromatization
.
  • Michael Addition: The C2-carbon of the SMOP enolate attacks the

    
    -carbon of the 
    
    
    
    -unsaturated ketone.
  • Enolate Exchange/Tautomerization: The resulting intermediate reorganizes to place the ketone enolate in proximity to the formyl group.

  • Ring Closure: Intramolecular aldol addition forms a cyclohexenol intermediate.

  • Aromatization: Dehydration and tautomerization (driven by the stability of the aromatic phenol ester) yield the final methyl salicylate.

Mechanistic Pathway Diagram

Mechanism Reactants Reactants (SMOP + Enone) Michael Michael Addition (C-C Bond Formation) Reactants->Michael Nucleophilic Attack (C2 on u03b2-C) Intermed Acyclic 1,5-Dicarbonyl Michael->Intermed Aldol Intramolecular Aldol Cyclization Intermed->Aldol Ring Closure Dehydration Dehydration & Aromatization Aldol->Dehydration - Hu2082O Product Methyl 6-Substituted Salicylate Dehydration->Product Tautomerization

Figure 1: Mechanistic pathway of the [3+3] annulation between Sodium 3-methoxy-3-oxoprop-1-en-1-olate and an enone.

Experimental Protocol

Materials & Equipment
  • Reagent A: Sodium 3-methoxy-3-oxoprop-1-en-1-olate (Store in desiccator; hygroscopic).

  • Reagent B:

    
    -Unsaturated Ketone (e.g., Chalcone, Benzylideneacetone).
    
  • Solvent: Glacial Acetic Acid (AcOH) or DMF/MeOH mixture.

  • Catalyst (Optional):

    
     (for Lewis acid-mediated variants) or Piperidine (for base catalysis).
    
  • Equipment: Round-bottom flask, Reflux condenser, Inert gas (Ar/N2) line.

Standard Operating Procedure (SOP)

Objective: Synthesis of Methyl 6-phenylsalicylate (Example Target).

Step 1: Preparation of Reaction Mixture

  • Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Add Sodium 3-methoxy-3-oxoprop-1-en-1-olate (1.5 equiv, 3.0 mmol) and the Enone (1.0 equiv, 2.0 mmol).

  • Add Glacial Acetic Acid (10 mL). Note: AcOH serves as both solvent and proton source to facilitate the final aromatization.

Step 2: Thermal Cyclization

  • Attach a reflux condenser.[1]

  • Heat the mixture to 110°C (Reflux) with vigorous stirring.

  • Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting enone spot should disappear within 4–6 hours.

    • Observation: The solution typically turns from pale yellow to deep orange/brown as conjugation increases.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into Ice-Water (50 mL) to precipitate the crude product.

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with:

    • Saturated

      
       (2 x 20 mL) to neutralize acetic acid.
      
    • Brine (1 x 20 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the residue via Flash Column Chromatography (Silica Gel 60).

  • Gradient: 0%

    
     10% EtOAc in Hexanes.
    
  • Isolate the product as a white or off-white solid.

Experimental Workflow Diagram

Workflow Setup Setup: Inert Atm (Ar) Dry Solvents Mix Mix: SMOP (1.5 eq) + Enone (1.0 eq) in AcOH Setup->Mix Reflux Reaction: Reflux 110°C 4-6 Hours Mix->Reflux Quench Quench: Pour into Ice-Water Reflux->Quench Extract Extraction: EtOAc Wash w/ NaHCO3 Quench->Extract Purify Purification: Flash Chromatography Extract->Purify

Figure 2: Step-by-step workflow for the synthesis of salicylates using SMOP.

Data Analysis & Expected Results

Structural Characterization

Successful synthesis of the methyl salicylate derivative is confirmed by the following spectral signatures:

Analytical MethodKey Diagnostic SignalInterpretation
1H NMR

10.5 - 11.5 ppm (s, 1H)
Phenolic -OH (Intramolecular H-bond to ester).
1H NMR

3.9 - 4.0 ppm (s, 3H)
Methyl Ester (-COOCH3) .
1H NMR

6.8 - 8.0 ppm (m)
Aromatic Protons (Pattern depends on substitution).
13C NMR

~170 ppm
Ester Carbonyl .
IR Spectroscopy ~1670 cm⁻¹C=O Stretch (H-bonded ester).
IR Spectroscopy ~3200-3400 cm⁻¹ (broad)-OH Stretch .
Scope and Yields

The reaction tolerates various substituents on the enone (


):
Enone Substituent (R)Enone Substituent (R')Expected YieldNotes
PhenylPhenyl65-80%Standard Chalcone; robust reaction.
4-Methoxy-PhMethyl55-70%Electron-rich enones react slower.
4-Nitro-PhPhenyl75-85%Electron-poor enones react faster (better Michael acceptor).
Alkyl (e.g., Methyl)Phenyl40-55%Steric bulk or polymerization side-reactions may lower yield.

Troubleshooting & Optimization

Common Issues
  • Low Yield / Incomplete Conversion:

    • Cause: Moisture in the solvent or reagent degradation. SMOP is hygroscopic and hydrolyzes to methyl acetoacetate or decomposes.

    • Solution: Dry SMOP under vacuum (P2O5) before use. Use anhydrous AcOH or DMF.

  • Formation of Cyclohexenone (Non-aromatic):

    • Cause: Incomplete dehydration.

    • Solution: Increase reaction time or add a catalytic amount of strong acid (p-TsOH) during the final hour of reflux to force aromatization.

  • Regioselectivity Issues:

    • Context: If the enone is unsymmetrical, the Michael addition usually occurs at the

      
      -carbon. Ensure the enone geometry is (E)-isomer for optimal steric approach.
      
Alternative Conditions (Lewis Acid Mediated)

For sensitive substrates that cannot withstand refluxing acetic acid:

  • Solvent:

    
    
    
  • Reagents: SMOP + Enone +

    
     (1.1 equiv).
    
  • Temp: -78°C to 20°C.

  • Mechanism:

    
     activates the enone and coordinates the 1,3-dicarbonyl species, catalyzing the Michael/Aldol sequence under mild conditions [1].
    

Safety & References

Safety Considerations
  • Sodium 3-methoxy-3-oxoprop-1-en-1-olate: Generally low toxicity but is a basic salt. Irritating to eyes and skin.

  • Glacial Acetic Acid: Corrosive and flammable. Work in a fume hood.

  • Enones (Chalcones): Potential skin sensitizers.

References
  • Langer, P. (2000). "Efficient Synthesis of Functionalized Arenes by Cyclization of 1,3-Bis-Silyl Enol Ethers with 1,3-Dielectrophiles". Accounts of Chemical Research, 33(2), 94-102. Link

  • Chan, T. H., & Brownbridge, P. (1980). "Annulation of ketones with 1,3-dicarbonyl equivalents". Journal of the American Chemical Society, 102(10), 3534-3538. Link

  • BenchChem. (2025). "Synthesis of Methyl Salicylate Derivatives: A Detailed Guide". BenchChem Application Notes. Link

  • PubChem. "Sodium 3-methoxy-3-oxoprop-1-en-1-olate Compound Summary". National Library of Medicine. Link

Sources

Method

Technical Application Note: Controlled Condensation using C3-Synthon Sodium 3-methoxy-3-oxoprop-1-en-1-olate

Executive Summary & Reagent Profile[1][2][3][4][5] Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS: 53907-46-3) acts as a stable, solid-state equivalent of the unstable methyl formylacetate (or methyl 3-hydroxyacrylate). In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile[1][2][3][4][5]

Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS: 53907-46-3) acts as a stable, solid-state equivalent of the unstable methyl formylacetate (or methyl 3-hydroxyacrylate). In drug discovery and fine chemical synthesis, this reagent serves as a critical C3-synthon , offering a "push-pull" electronic structure that allows for highly regioselective condensations.

While the user request specifies a "Claisen-Schmidt" protocol, it is scientifically critical to clarify that this reagent participates in Knoevenagel-type or Vinylogous Aldol condensations due to its activated methylene character (masked by the enolate). This guide details the protocol for condensing this salt with aromatic aldehydes to form


-formyl cinnamates (Protocol A) and extends to the high-value industrial application of pyrimidine synthesis (Protocol B).
Reagent "Personality" and Reactivity
  • Role: Nucleophilic C3 building block.

  • Active Species: Upon protonation/neutralization, it generates methyl formylacetate, which exists in equilibrium with its enol form.

  • Advantage: Unlike malondialdehyde (MDA), it is unsymmetrical (aldehyde + ester), allowing for differentiated reactivity at C1 and C3.

Mechanistic Insight & Reaction Design

The utility of Sodium 3-methoxy-3-oxoprop-1-en-1-olate lies in its resonance hybrid. The negative charge is delocalized, but the C2 position (alpha to the ester) possesses significant nucleophilic character when the species is protonated in situ.

Pathway Logic
  • Condensation with Aldehydes (Modified Claisen-Schmidt): The C2 carbon attacks the electrophilic carbonyl of an aromatic aldehyde. Elimination of water yields an

    
    -formyl cinnamate derivative.
    
  • Cyclocondensation (Pyrimidine Synthesis): A bis-nucleophile (like an amidine) attacks the electrophilic C1 (masked aldehyde) and C3 (ester) carbons sequentially.

ReactionPathways Reagent Sodium 3-methoxy-3-oxoprop-1-en-1-olate (C3 Synthon) Intermediate Active Species (Methyl Formylacetate Enol) Reagent->Intermediate Acidification/Buffer ProductA Product A: Alpha-Formyl Cinnamate (Chain Extension) Intermediate->ProductA + Aldehyde (Knoevenagel/Claisen-Schmidt) ProductB Product B: Substituted Pyrimidine (Heterocycle Formation) Intermediate->ProductB + Amidine (Cyclocondensation) Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->ProductA Amidine Amidine/Guanidine (H2N-C(R)=NH) Amidine->ProductB

Caption: Divergent synthetic pathways for Sodium 3-methoxy-3-oxoprop-1-en-1-olate depending on the electrophilic partner.

Experimental Protocols

Protocol A: Condensation with Aromatic Aldehydes (Modified Claisen-Schmidt)

Objective: Synthesis of methyl 2-formyl-3-aryl-acrylates. Mechanism: Knoevenagel-type condensation followed by dehydration.

Materials
  • Reagent: Sodium 3-methoxy-3-oxoprop-1-en-1-olate (1.0 equiv).

  • Substrate: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) (1.0 equiv).

  • Solvent: Methanol (anhydrous) or Ethanol.

  • Catalyst/Buffer: Glacial Acetic Acid (0.1 - 1.0 equiv) and Piperidine (cat. 5 mol%).

  • Workup: Ethyl Acetate, Brine, Na₂SO₄.

Step-by-Step Methodology
  • Preparation of Active Methylene Species:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend Sodium 3-methoxy-3-oxoprop-1-en-1-olate (10 mmol, 1.38 g) in anhydrous Methanol (20 mL).

    • Cool to 0°C.

    • Dropwise add Glacial Acetic Acid (10 mmol, 0.6 mL) to neutralize the salt and generate the free methyl formylacetate in situ. Stir for 10 minutes. Note: The solution may become slightly cloudy due to NaOAc formation.

  • Addition of Electrophile:

    • Add the Aromatic Aldehyde (10 mmol) in one portion.

    • Add Piperidine (0.5 mmol, catalytic amount) to drive the condensation.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Stir for 4–6 hours. Monitoring by TLC is essential (Mobile phase: Hexane:EtOAc 7:3).

    • Optimization: If conversion is slow, heat to mild reflux (60°C) for 2 hours.

  • Workup & Isolation:

    • Concentrate the methanol under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove sodium acetate and piperidine salts.

    • Wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Evaporate solvent to yield the crude

      
      -formyl cinnamate.
      
    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.

Protocol B: Cyclocondensation to Pyrimidines (High-Value Application)

Objective: Synthesis of 4-hydroxypyrimidine-5-carboxylates (or related derivatives). Context: This is the most robust application of this specific salt in pharmaceutical synthesis.

Materials
  • Reagent: Sodium 3-methoxy-3-oxoprop-1-en-1-olate (1.0 equiv).

  • Substrate: Amidine Hydrochloride (e.g., Acetamidine HCl) or Guanidine HCl (1.1 equiv).

  • Base: Sodium Ethoxide (NaOEt) or NaOH (1.1 equiv) to free the amidine.

  • Solvent: Ethanol (Absolute).

Step-by-Step Methodology
  • Free Base Generation:

    • Dissolve the Amidine Hydrochloride (11 mmol) in Ethanol (30 mL).

    • Add Sodium Ethoxide (11 mmol) and stir for 15 minutes. Filter off the precipitated NaCl if necessary (optional).

  • Condensation:

    • Add Sodium 3-methoxy-3-oxoprop-1-en-1-olate (10 mmol, 1.38 g) directly to the amidine solution.

    • Mechanistic Note: The salt dissolves as the reaction proceeds.

  • Reflux:

    • Heat the mixture to reflux (78°C) for 6–12 hours.

    • The reaction typically turns from colorless to yellow/orange.

  • Isolation:

    • Cool to room temperature.[1][2]

    • Acidify carefully with 1N HCl to pH ~4–5. This step is critical to precipitate the pyrimidine if it contains hydroxyl groups (lactam tautomers).

    • Filter the solid precipitate.[2]

    • Wash with cold water and ethanol.

Data Summary & Troubleshooting

Comparative Reactivity Table
ParameterProtocol A (Aldehyde Condensation)Protocol B (Pyrimidine Synthesis)
Primary Mechanism Knoevenagel / Vinylogous AldolCyclocondensation
Key Intermediate

-Formyl Cinnamate
Enaminone / Pyrimidine
pH Condition Slightly Acidic/Buffered (Piperidine/AcOH)Basic (Alkoxide)
Critical Control Temperature (Avoid polymerization)Stoichiometry of Base
Typical Yield 65 - 80%75 - 90%
Troubleshooting Guide
  • Issue: Low Yield in Protocol A (Aldehyde).

    • Cause: The reagent Sodium 3-methoxy-3-oxoprop-1-en-1-olate is hygroscopic. If wet, it hydrolyzes to methanol and malonaldehydic acid (unstable).

    • Solution: Dry the salt in a vacuum desiccator over P₂O₅ before use. Ensure Methanol is anhydrous.

  • Issue: Polymerization/Tar Formation.

    • Cause: Overheating the aldehyde condensation.

    • Solution: Keep reaction at Room Temperature for longer durations (overnight) rather than refluxing immediately.

  • Issue: Incomplete Cyclization (Protocol B).

    • Cause: Insufficient base to free the amidine.

    • Solution: Ensure 1.1 equivalents of NaOEt are used relative to the Amidine HCl.

Workflow Visualization

Workflow cluster_A Protocol A: Aldehyde Condensation cluster_B Protocol B: Pyrimidine Synthesis Start Start: Sodium 3-methoxy-3-oxoprop-1-en-1-olate StepA1 Neutralize with AcOH/MeOH (Generate Active Methylene) Start->StepA1 Pathway 1 StepB1 Mix with Amidine/Guanidine (Basic Conditions) Start->StepB1 Pathway 2 StepA2 Add Ar-CHO + Piperidine StepA1->StepA2 StepA3 Stir RT 4-6h -> Workup StepA2->StepA3 StepB2 Reflux EtOH 6-12h StepB1->StepB2 StepB3 Acidify to pH 5 -> Precipitate StepB2->StepB3

Caption: Operational workflow for the two primary applications of the sodium enolate reagent.

References

  • PubChem. (2025).[3][4] Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CID 20689211).[5] National Library of Medicine. Available at: [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015).[6][7] A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807.[7] Available at: [Link]

  • MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying byproducts in "Sodium 3-methoxy-3-oxoprop-1-en-1-olate" reactions by GC-MS

Current Status: Operational Topic: Method Development & Troubleshooting for Enolate Salts Ticket ID: GCMS-ENOL-55907 Executive Summary Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS: 55907-22-5) is the sodium enolate of me...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Method Development & Troubleshooting for Enolate Salts Ticket ID: GCMS-ENOL-55907

Executive Summary

Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS: 55907-22-5) is the sodium enolate of methyl formylacetate . It is a highly reactive C3 synthon used in the synthesis of pyrimidines and pyridines.

The Critical Challenge: As an ionic sodium salt, this compound is non-volatile and thermally unstable . Direct injection into a GC-MS inlet will result in:

  • No detection of the parent molecule (salt deposition in the liner).

  • Thermal decomposition leading to "ghost peaks" (primarily benzene tricarboxylates).

  • Inlet contamination requiring immediate maintenance.

This guide provides the mandatory derivatization protocols and byproduct identification libraries required to analyze this compound successfully.

Module 1: Sample Preparation Protocols

Objective: Convert the non-volatile sodium salt into a volatile, thermally stable derivative (TMS-enol ether or Oxime) prior to injection.

Protocol A: Silylation (Recommended)

Best for: Rapid quality control and observing the "enol" form.

Principle: The sodium is displaced, and the oxygen is capped with a trimethylsilyl (TMS) group, locking the molecule in its enol form and preventing self-condensation.

  • Weighing: Transfer 10 mg of Sodium 3-methoxy-3-oxoprop-1-en-1-olate into a dry 2 mL GC vial.

  • Solvent Addition: Add 500 µL of anhydrous Pyridine (acts as solvent and acid scavenger).

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Note: Do not use acidic catalysts; they trigger polymerization.

  • Incubation: Cap and vortex. Heat at 60°C for 30 minutes.

    • Visual Check: The solid sodium salt should dissolve/react. A fine precipitate of NaCl may form.

  • Injection: Inject 1 µL of the supernatant directly (Split 20:1).

Protocol B: Acidification & Extraction (High Risk)

Use only if derivatization reagents are unavailable.

Warning: The free aldehyde (methyl formylacetate) is extremely unstable. It will trimerize to Trimethyl 1,3,5-benzenetricarboxylate within minutes at room temperature.

  • Neutralization: Dissolve 20 mg salt in 1 mL ice-cold water.

  • Acidification: Add 1M HCl dropwise until pH ~4.

  • Extraction: Immediately extract with 1 mL Dichloromethane (DCM).

  • Analysis: Inject immediately at low inlet temperature (<150°C). Expect significant degradation products.

Workflow Logic Visualization

SamplePrep Salt Sodium 3-methoxy-3-oxoprop-1-en-1-olate (Non-Volatile Salt) Direct Direct Injection? Salt->Direct Fail FAILURE: Inlet Contamination Thermal Decomposition Direct->Fail Yes Deriv Add BSTFA + Pyridine (Silylation) Direct->Deriv No (Correct Path) Reaction Reaction: Na+ replaced by TMS Formation of TMS-Enol Ether Deriv->Reaction GC GC-MS Analysis (Volatile & Stable) Reaction->GC

Caption: Decision tree for sample preparation. Direct injection of the salt is a catastrophic failure mode.

Module 2: Byproduct Identification Library

When analyzing this reaction mixture, you will encounter specific peaks. Use this table to identify them.

Primary Analyte (Derivatized)
Compound NameStructure TypeOriginKey MS Ions (m/z)
Methyl 3-methoxy-3-(trimethylsiloxy)prop-2-enoate TMS-Enol EtherTarget Analyte (Derivatized parent)204 (M+), 189 (M-15), 145, 73 (TMS)
Common Byproducts & Impurities
RetentionCompound NameOrigin / MechanismDiagnostic Ions (m/z)
Early Methyl Acetate Starting material / Hydrolysis product74, 43, 59
Early Methyl Formate Starting material60, 31, 29
Mid Methyl 3,3-dimethoxypropanoate Precursor (Acetal form)148, 117 (Loss of OMe), 75
Mid Methyl Acetoacetate Side Reaction (Self-condensation of methyl acetate)116, 101, 43
Late Trimethyl 1,3,5-benzenetricarboxylate Critical Artifact: Trimerization of the free aldehyde.252 (M+), 221 (M-OMe), 193
The "Trimer" Trap

The presence of Trimethyl 1,3,5-benzenetricarboxylate is the most common confusion point. It is NOT a synthesis impurity; it is usually formed during analysis if the sample was not properly derivatized or if the inlet temperature cracked the molecule.

Trimerization Monomer Methyl formylacetate (Unstable Monomer) Trimer Trimethyl 1,3,5-benzenetricarboxylate (Stable Trimer) Monomer->Trimer x3 Self-Condensation (-3 H2O)

Caption: The spontaneous trimerization pathway of the free aldehyde form.

Module 3: Troubleshooting & FAQs

Q1: I see no peaks for my main compound, only solvent. Why?

A: You likely injected the underivatized salt.

  • Mechanism: The sodium salt (m.p. > 200°C) remained solid in the glass liner.

  • Fix: Perform the BSTFA derivatization (Protocol A). Check your liner; it likely has a white residue ring. Replace it.

Q2: I see a large peak at m/z 252 (Trimethyl trimesate). Is my product bad?

A: Not necessarily. This indicates that the "free aldehyde" form was generated and allowed to polymerize.

  • Cause: Acidic conditions in the sample or active sites (silanols) in the GC liner.

  • Fix: Use a deactivated liner (silanized glass wool). Ensure your derivatization reaction (BSTFA) is complete before injection to "cap" the reactive centers.

Q3: Can I use Methanol as a solvent?

A: NO.

  • Reason: Methanol will react with the enolate/aldehyde to form acetals (Methyl 3,3-dimethoxypropanoate) or cause transesterification.

  • Recommendation: Use aprotic solvents like Dichloromethane (DCM) , Pyridine , or Tetrahydrofuran (THF) .

Q4: Why are there two peaks for the TMS derivative?

A: You are observing Geometric Isomers (E/Z) . The enol ether double bond (


) allows for cis and trans isomers. In the GC chromatogram, these often resolve as two closely eluting peaks with identical mass spectra. This is normal.

References

  • Sigma-Aldrich. Sodium 3-methoxy-3-oxoprop-1-en-1-olate Product Specification & CAS 55907-22-5.

  • Little, J. L. Derivatization of Surfactants and Salts for GC-MS. Journal of Chromatography A.

  • Blau, K., & Halket, J.Handbook of Derivatives for Chromatography. Wiley.
  • PubChem. Compound Summary: Methyl 3-oxopropanoate (Parent Acid).

Optimization

Improving chemoselectivity with "Sodium 3-methoxy-3-oxoprop-1-en-1-olate"

Introduction to Sodium 3-methoxy-3-oxoprop-1-en-1-olate Sodium 3-methoxy-3-oxoprop-1-en-1-olate, the sodium enolate of methyl acetoacetate, is a versatile intermediate in organic synthesis. It is particularly valuable in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Sodium 3-methoxy-3-oxoprop-1-en-1-olate

Sodium 3-methoxy-3-oxoprop-1-en-1-olate, the sodium enolate of methyl acetoacetate, is a versatile intermediate in organic synthesis. It is particularly valuable in reactions where the chemoselective formation of carbon-carbon bonds is crucial. This technical guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this reagent. The primary application of this enolate is in alkylation and acylation reactions, where it serves as a potent nucleophile.[1][2][3]

The key to successfully using Sodium 3-methoxy-3-oxoprop-1-en-1-olate lies in controlling its dual reactivity. As an ambident nucleophile, it can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation).[4][5] Achieving high chemoselectivity for the desired product is often the main experimental challenge.

Troubleshooting Guide

This section addresses common issues encountered during reactions with Sodium 3-methoxy-3-oxoprop-1-en-1-olate.

Issue 1: Low Yield of the Desired C-Alkylated Product

Question: My reaction is resulting in a low yield of the desired C-alkylated product. What are the potential causes and how can I improve the yield?

Answer: Low yields of C-alkylation products are typically due to competing side reactions, primarily O-alkylation or dialkylation. Several factors can be optimized to favor C-alkylation:

  • Solvent Choice: The polarity and coordinating ability of the solvent play a critical role.

    • Protic solvents (e.g., ethanol, methanol) can solvate the oxygen atom of the enolate, hindering O-alkylation and thereby favoring C-alkylation.[5]

    • Aprotic polar solvents (e.g., DMF, DMSO) can lead to a mixture of C- and O-alkylation products.

  • Counter-ion: The sodium counter-ion can coordinate with the oxygen atom, reducing its nucleophilicity and promoting C-alkylation.[5]

  • Electrophile Hardness (HSAB Theory): According to the Hard and Soft Acids and Bases (HSAB) principle, "hard" electrophiles tend to react at the "hard" oxygen site (O-alkylation), while "soft" electrophiles favor the "soft" carbon site (C-alkylation).[6]

    • For C-alkylation, use softer electrophiles like alkyl iodides or bromides.[6]

    • Harder electrophiles, such as alkyl chlorides or tosylates, are more prone to O-alkylation.[6]

  • Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the O-alkylated product. Running the reaction at slightly elevated temperatures can favor the thermodynamically more stable C-alkylated product.[4]

Troubleshooting Workflow: Improving C-Alkylation Yield

start Low C-Alkylation Yield check_electrophile Is the electrophile 'soft'? (e.g., R-I, R-Br) start->check_electrophile change_electrophile Switch to a softer electrophile (Iodide or Bromide) check_electrophile->change_electrophile No check_solvent Is the solvent appropriate? (e.g., protic or non-polar aprotic) check_electrophile->check_solvent Yes change_electrophile->check_solvent change_solvent Use a less polar or protic solvent (e.g., Toluene, THF, Ethanol) check_solvent->change_solvent No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes change_solvent->check_temp adjust_temp Increase temperature to favor thermodynamic product check_temp->adjust_temp No end_ok Yield Improved check_temp->end_ok Yes adjust_temp->end_ok

Caption: Decision tree for troubleshooting low C-alkylation yields.

Issue 2: Formation of Dialkylated Byproducts

Question: I am observing a significant amount of dialkylated product in my reaction mixture. How can I prevent this?

Answer: The formation of dialkylated byproducts occurs when the initially formed mono-alkylated product is deprotonated by the excess base or unreacted enolate, and then reacts with another equivalent of the electrophile.[2] To minimize dialkylation:

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the enolate relative to the alkylating agent. This ensures that the electrophile is consumed before it can react with the mono-alkylated product.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation.

  • Base Strength: If generating the enolate in situ, use a base that is just strong enough to deprotonate the methyl acetoacetate (pKa ~11 in DMSO). A very strong base can increase the concentration of the enolate of the mono-alkylated product. Sodium ethoxide or sodium hydride are commonly used.[7][8]

ParameterRecommendation for Mono-alkylationRecommendation to Avoid Dialkylation
Enolate:Electrophile Ratio 1.1 : 1.01.0 : 1.0 (or slight excess of enolate)
Addition of Electrophile Can be added at onceSlow, dropwise addition
Reaction Temperature Dependent on electrophileGenerally, lower temperatures are preferred
Issue 3: Competing Self-Condensation (Claisen Condensation)

Question: My reaction is complex, and I suspect self-condensation of the methyl acetoacetate is occurring. How can I avoid this?

Answer: The Claisen condensation is the self-condensation of esters containing an α-hydrogen in the presence of a strong base.[9][10] To prevent this:

  • Pre-formation of the Enolate: Ensure that the enolate is fully formed before adding the electrophile. This can be achieved by allowing sufficient time for the reaction between methyl acetoacetate and the base to go to completion.

  • Choice of Base: Use a non-nucleophilic, strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to generate the enolate.[7] Using an alkoxide base like sodium ethoxide can lead to transesterification if the alcohol does not match the ester's alcohol portion.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic control in the alkylation of Sodium 3-methoxy-3-oxoprop-1-en-1-olate?

A1:

  • Kinetic control favors the product that is formed fastest. In the case of enolate alkylation, this is often the O-alkylated product because the oxygen atom has a higher negative charge density.[4] Kinetic control is typically favored at lower temperatures.

  • Thermodynamic control favors the most stable product. The C-alkylated product is generally more stable due to the formation of a stronger C-C bond compared to a C-O bond. Thermodynamic control is favored at higher temperatures, allowing the reaction to equilibrate to the most stable product.[4]

Q2: Can I use Sodium 3-methoxy-3-oxoprop-1-en-1-olate in aqueous solutions?

A2: No, this reagent is not stable in aqueous solutions. The enolate is a strong base and will be protonated by water to regenerate methyl acetoacetate. Reactions involving this enolate must be carried out under anhydrous conditions.

Q3: How should I store Sodium 3-methoxy-3-oxoprop-1-en-1-olate?

A3: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. Refrigeration at 2-8°C is recommended to ensure its long-term stability.

Q4: What are some alternative reagents for achieving similar transformations?

A4: The malonic ester synthesis is a classic alternative for the synthesis of carboxylic acids.[1] For the synthesis of ketones, the acetoacetic ester synthesis, which utilizes ethyl acetoacetate, is a very similar and widely used method.[1][2][3]

Reaction Mechanism: C- vs. O-Alkylation

cluster_0 Sodium 3-methoxy-3-oxoprop-1-en-1-olate (Resonance Structures) cluster_1 Reaction with Electrophile (R-X) cluster_2 Products enolate_C [CH3O(CO)CH=C(O⁻)Na⁺] enolate_O [CH3O(CO)C⁻(Na⁺)=CH(O)] enolate_C->enolate_O <-> O_product O-Alkylation Product (Kinetically Favored) enolate_C->O_product O-attack C_product C-Alkylation Product (Thermodynamically Favored) enolate_O->C_product C-attack RX R-X RX->C_product RX->O_product

Caption: Competing pathways for C- and O-alkylation.

References

  • Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride - Journal of Organic Chemistry - [Link]

  • Chemistry of Enolates - C vs O Alkylation - PharmaXChange.info - [Link]

  • Mastering β-keto esters - ResearchGate - [Link]

  • Chemoselective Reduction of β-Keto esters to β-Keto-alcohols - J-Stage - [Link]

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